molecular formula C6H7N3O2 B158159 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide CAS No. 134531-63-8

6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

Cat. No.: B158159
CAS No.: 134531-63-8
M. Wt: 153.14 g/mol
InChI Key: CWZHFIGWRBBYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-5(10)8-3-4/h1-3H,7H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZHFIGWRBBYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453340
Record name 6-Oxo-1,6-dihydropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134531-63-8
Record name 6-Oxo-1,6-dihydropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxypyridine-3-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Data for 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (CAS No. 134531-63-8) has yielded no specific experimental spectra, hindering a full technical analysis.

The molecular formula of the compound is C₆H₇N₃O₂. While information regarding its synthesis from precursors like 6-hydroxynicotinic acid can be found, the associated publications do not consistently provide in-depth characterization data for the final hydrazide product.

Without access to the raw or processed spectroscopic data, the creation of structured data tables for NMR chemical shifts (¹H and ¹³C), IR absorption frequencies, and mass-to-charge ratios from mass spectrometry is not possible. Consequently, a detailed breakdown of the experimental protocols used to obtain such data cannot be provided.

Furthermore, the request for a visualization of the spectroscopic analysis workflow via a Graphviz diagram cannot be fulfilled. A meaningful diagram would illustrate the steps of data acquisition and interpretation, which is contingent on the availability of the primary data.

A logical workflow for the spectroscopic analysis of a synthesized compound like this compound would typically follow the pathway illustrated below. This diagram represents a generalized process for chemical characterization.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization synthesis Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, N-H, C-N, etc.) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Elucidate Molecular Structure - Assign Protons & Carbons purification->nmr interpretation Combined Data Analysis & Structural Elucidation ms->interpretation ir->interpretation nmr->interpretation final_report Final Characterization Report interpretation->final_report

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols and data based on the analysis of structurally analogous compounds. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and materials science.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry. The arrangement of atoms in its crystal lattice, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its physicochemical properties, stability, and biological activity. X-ray crystallography stands as the definitive method for elucidating this three-dimensional structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments and for the preliminary characterization of the compound.

PropertyValueReference
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 134531-63-8[2][3]
Appearance Colorless solid (predicted)[2]
Solubility Sparingly soluble in water (predicted)[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
Topological Polar Surface Area 84.2 Ų[1][2]

Experimental Protocols

The determination of the crystal structure of this compound would involve two primary stages: synthesis and single-crystal X-ray diffraction.

The synthesis of the title compound can be achieved from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and a suitable hydrazide source.[4] The subsequent and most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. A general workflow for this process is illustrated below.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization Reactants 6-Oxo-1,6-dihydropyridine-3-carboxylic acid + Hydrazine source Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Solvent Solvent Screening Purification->Solvent Method Method Selection (e.g., Slow Evaporation) Solvent->Method Growth Crystal Growth Method->Growth Crystal_Selection Single Crystal Selection Growth->Crystal_Selection

Figure 1: General workflow for the synthesis and crystallization of the title compound.

A common method for crystallization involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a controlled temperature.[4]

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The process involves mounting a crystal on a diffractometer, exposing it to a monochromatic X-ray beam, and collecting the diffraction data.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

The collected diffraction intensities are then used to solve and refine the crystal structure, ultimately yielding a model of the atomic arrangement within the crystal lattice.

Predicted Crystallographic Data

Based on the analysis of similar pyridine derivatives, the crystallographic data for this compound is anticipated to be as summarized in Table 2. It is important to note that these are predicted values and experimental determination is required for confirmation.

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 5 - 10
b (Å) 10 - 15
c (Å) 15 - 20
α (°) 90
β (°) 90 - 110
γ (°) 90
Volume (ų) 1000 - 1500
Z 4 or 8
Calculated Density (g/cm³) 1.4 - 1.6
R-factor (%) < 5

Molecular Structure and Interactions

The molecular structure of this compound is expected to feature a planar pyridine ring. The hydrazide group will likely be involved in extensive intermolecular hydrogen bonding, which plays a crucial role in the packing of the molecules in the crystal lattice.

Hydrogen_Bonding_Network cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H O1_B C=O N1_A->O1_B N-H···O O1_A C=O N2_A N-H (hydrazide) O2_B C=O (hydrazide) N2_A->O2_B N-H···O O2_A C=O (hydrazide) N1_B N-H N2_B N-H (hydrazide) N2_B->O2_A N-H···O

Figure 3: Predicted intermolecular hydrogen bonding interactions.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine nitrogen atoms) suggests the formation of a robust, three-dimensional network. Understanding these interactions is key to predicting the material's properties.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization. This guide provides a framework for the experimental procedures and expected outcomes based on the study of related compounds. The elucidation of the precise crystal structure will undoubtedly provide invaluable insights for the rational design of new pharmaceuticals and functional materials. Further experimental work is necessary to confirm the predictions outlined in this document.

References

Tautomerism in 6-Hydroxynicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tautomeric equilibrium of 6-hydroxynicotinic acid and its derivatives. 6-Hydroxynicotinic acid, a crucial intermediate in the bacterial degradation of nicotinic acid, exhibits lactam-lactim tautomerism, a phenomenon with significant implications for its chemical properties, biological activity, and drug design applications. This guide provides a comprehensive overview of the tautomeric forms, methods for their characterization, quantitative data, and the biological context of this important class of compounds.

Introduction to Tautomerism in 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can exist in two primary tautomeric forms: the lactam (or keto) form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, and the lactim (or enol) form, 6-hydroxypyridine-3-carboxylic acid. The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyridine ring. Understanding this equilibrium is critical as the different tautomers can exhibit distinct physicochemical properties, such as pKa, solubility, and hydrogen bonding capabilities, which in turn affect their biological activity and formulation characteristics.

In the solid state, X-ray crystallography has shown that 6-hydroxynicotinic acid exists predominantly in the lactam (oxo) form.[1][2] This is supported by the observation of N-H and C=O stretching frequencies in its FT-IR spectrum.[1][2]

Tautomeric equilibrium of 6-hydroxynicotinic acid.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT = [lactim]/[lactam]. While specific quantitative data for a wide range of 6-hydroxynicotinic acid derivatives are not extensively available in the literature, the principles of substituent and solvent effects can be inferred from studies on analogous 2-hydroxypyridine systems.

Table 1: Factors Influencing Tautomeric Equilibrium

FactorEffect on Equilibrium (KT)Rationale
Solvent Polarity Polar solvents generally favor the more polar tautomer. For 2-hydroxypyridine, the more polar lactam form is favored in polar solvents.The lactam tautomer typically has a larger dipole moment than the lactim form.
Substituents Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. The position of the substituent is also critical.Alteration of the electron density on the pyridine ring and the exocyclic functional groups.
Temperature The effect is system-dependent and relates to the enthalpy change of the tautomerization.Changes in temperature can shift the equilibrium towards the endothermic or exothermic direction.
pH Can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other.Ionization of the carboxylic acid or the pyridine ring nitrogen.

Experimental Protocols for Tautomerism Characterization

The determination of the tautomeric equilibrium in solution is typically achieved through spectroscopic methods, primarily NMR and UV-Vis spectroscopy.

NMR Spectroscopy

Principle: The lactam and lactim forms have distinct chemical shifts for their protons and carbons. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

Experimental Workflow:

NMR_Workflow A Sample Preparation Dissolve derivative in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) B 1H and 13C NMR Spectra Acquisition Acquire high-resolution spectra A->B C Signal Assignment Identify peaks corresponding to lactam and lactim tautomers B->C D Integration Integrate characteristic, non-overlapping peaks for each tautomer C->D E Calculate Tautomeric Ratio KT = [lactim]/[lactam] D->E

Workflow for NMR determination of tautomeric ratio.

Detailed Methodology (Representative Protocol):

  • Sample Preparation: Prepare solutions of the 6-hydroxynicotinic acid derivative at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

  • NMR Data Acquisition:

    • Record 1H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

    • Acquire 13C NMR spectra to provide complementary information, particularly for the carbonyl and hydroxyl-bearing carbons.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic signals for each tautomer. For the lactam form, the N-H proton and the C=O carbon are key indicators. For the lactim form, the O-H proton (if observable) and the C-OH carbon are characteristic.

    • Carefully integrate well-resolved signals that are unique to each tautomer.

    • Calculate the mole fraction of each tautomer and determine the equilibrium constant KT.

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for 6-Hydroxynicotinic Acid Tautomers in D2O

ProtonLactam (6-oxo-1,6-dihydropyridine-3-carboxylic acid)Lactim (6-hydroxypyridine-3-carboxylic acid)
H2~7.8~7.9
H4~7.5~7.6
H5~6.5~6.7

Note: These are predicted values and may vary in different solvents and for different derivatives.

UV-Vis Spectroscopy

Principle: The lactam and lactim tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The equilibrium constant can be determined by analyzing the spectrum of the mixture.

Experimental Workflow:

UVVis_Workflow A Prepare Solutions In various solvents of different polarities B Acquire UV-Vis Spectra Record absorbance from 200-400 nm A->B C Identify λmax Determine the wavelength of maximum absorbance for each tautomer B->C D Deconvolution (if necessary) Separate overlapping spectra C->D E Calculate K_T Using the absorbances at the respective λmax D->E

Workflow for UV-Vis determination of tautomeric ratio.

Detailed Methodology (Representative Protocol):

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the 6-hydroxynicotinic acid derivative in a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the λmax values corresponding to the lactam and lactim forms. This may require the synthesis of "fixed" derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim) to obtain pure spectra of each tautomer.

    • If the spectra of the tautomers overlap, deconvolution methods may be necessary.

    • The tautomeric equilibrium constant (KT) can be calculated using the following equation, where A is the absorbance of the mixture at a specific wavelength, and εLactam and εLactim are the molar absorptivities of the pure tautomers at that wavelength: KT = (A - εLactam * C) / (εLactim * C - A) where C is the total concentration of the compound.

Synthesis of 6-Hydroxynicotinic Acid Derivatives

The synthesis of derivatives such as esters and amides is crucial for studying substituent effects on tautomerism and for developing new therapeutic agents.

Synthesis of Ethyl 6-Hydroxynicotinate (Representative Protocol)

Reaction: 6-Hydroxynicotinic acid is esterified with ethanol in the presence of an acid catalyst.

  • A mixture of 6-hydroxynicotinic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the excess ethanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product is purified by column chromatography or recrystallization.

Synthesis of 6-Hydroxynicotinamide (Representative Protocol)

Reaction: 6-Hydroxynicotinic acid is converted to its acid chloride, which then reacts with ammonia or an amine.

  • 6-Hydroxynicotinic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in an inert solvent and reacted with a solution of ammonia or a primary/secondary amine at low temperature.

  • The reaction mixture is stirred for a specified time, and the resulting solid is filtered, washed, and dried.

  • The crude amide can be purified by recrystallization.

Biological Relevance: The Role of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

The tautomerism of 6-hydroxynicotinic acid is of significant biological importance, particularly in the context of nicotinic acid degradation by aerobic bacteria. The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).[3] This is a key step in the nicotinate degradation pathway.

The enzymatic reaction involves the binding of the 6-HNA substrate to the active site of NicC, followed by an FAD-dependent hydroxylation and subsequent decarboxylation.[3] The specific tautomeric form of 6-HNA that binds to the enzyme is crucial for the catalytic activity.

NicC_Pathway 6-HNA 6-Hydroxynicotinic Acid (6-HNA) NicC 6-Hydroxynicotinate 3-Monooxygenase (NicC) 6-HNA->NicC 2,5-DHP 2,5-Dihydroxypyridine (2,5-DHP) NicC->2,5-DHP NAD NAD+ NicC->NAD H2O H2O + CO2 NicC->H2O NADH NADH + H+ NADH->NicC O2 O2 O2->NicC

NicC-catalyzed conversion of 6-HNA.

Table 3: Kinetic Parameters for NicC from Bordetella bronchiseptica

ParameterValueReference
kcat/KM6-HNA5.0 x 104 M-1s-1[4]
KM6-HNA85 ± 13 µM[5]
Optimal pH~7[5]

Experimental Protocol for NicC Enzyme Assay (Representative):

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADH, and the NicC enzyme.

  • Initiation: Start the reaction by adding a solution of 6-hydroxynicotinic acid.

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, using a UV-Vis spectrophotometer.

  • Calculation: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Kinetic parameters (KM and kcat) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Computational Insights

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the tautomerism of 6-hydroxynicotinic acid derivatives. A computational study on the isomeric 6-hydroxypicolinic acid revealed that intramolecular proton transfer from the enol to the keto form is a key process.[6] Such studies can predict the relative stabilities of the tautomers in the gas phase and in different solvents using continuum solvation models.[6] These theoretical calculations can complement experimental data and provide a deeper understanding of the factors governing the tautomeric equilibrium.

Conclusion

The tautomerism of 6-hydroxynicotinic acid derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. While the lactam form is favored in the solid state, the equilibrium in solution is dynamic and sensitive to environmental factors. A thorough understanding and characterization of this tautomeric behavior, through a combination of spectroscopic, synthetic, and computational approaches, are essential for researchers in medicinal chemistry and drug development. The biological context provided by the enzyme NicC highlights the importance of considering tautomerism in enzymatic reactions and metabolic pathways. Further research focusing on the quantitative determination of tautomeric equilibria for a broader range of 6-hydroxynicotinic acid derivatives will be invaluable for the rational design of new molecules with desired properties.

References

The Dihydropyridine Scaffold: A Cornerstone in Cardiovascular Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry, most notably for its profound impact on the management of cardiovascular diseases.[1][2][3] Derivatives of this scaffold are renowned for their potent and selective modulation of L-type voltage-gated calcium channels, leading to their widespread use as antihypertensive and antianginal agents.[4][5][6] This technical guide provides an in-depth exploration of the biological significance of the dihydropyridine scaffold, detailing its mechanism of action, therapeutic applications, structure-activity relationships, and the experimental protocols crucial for its investigation.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary biological significance of the dihydropyridine scaffold lies in its ability to act as a potent antagonist of L-type calcium channels (LTCCs).[6][7] These channels are critical for regulating the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[5][6] By binding to a specific site on the α1 subunit of the LTCC, dihydropyridine derivatives inhibit the transmembrane calcium current.[6] This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[5][6]

Unlike other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), dihydropyridines exhibit a higher selectivity for vascular smooth muscle over cardiac muscle.[5] This vascular selectivity minimizes direct effects on cardiac contractility and conduction, making them particularly valuable for the treatment of hypertension.[5]

DHP Dihydropyridine (e.g., Amlodipine) LTCC L-type Calcium Channel (α1 subunit) DHP->LTCC Binds & Inhibits Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_intracellular [Ca²⁺]i Decrease Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin Inhibits Vasodilation Vasodilation Ca_intracellular->Vasodilation Leads to MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction BP Blood Pressure Reduction Vasodilation->BP Start Starting Materials (Aldehyde, β-ketoester, Ammonia) Reaction Hantzsch Reaction (Reflux in Solvent) Start->Reaction TLC Monitor by TLC Reaction->TLC Crystallization Cooling & Crystallization Reaction->Crystallization Reaction Complete TLC->Reaction Continue if incomplete Filtration Filtration Crystallization->Filtration Purification Recrystallization Filtration->Purification Product Pure 1,4-Dihydropyridine Purification->Product

References

The Hydrazide Functional Group: A Technical Guide to its Versatile Reactivity in Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide functional group (R-CO-NH-NH2) is a cornerstone of modern bioconjugation and medicinal chemistry. Characterized by its potent nucleophilicity—a result of the alpha effect—the hydrazide moiety participates in a range of highly selective and efficient ligation reactions.[1] Its ability to react with carbonyls (aldehydes and ketones) to form stable hydrazone linkages under mild, aqueous conditions has made it an invaluable tool for the site-specific modification of biomolecules, including proteins, glycoproteins, and peptides.[2][3] This technical guide provides an in-depth exploration of the core chemical reactions involving the hydrazide group, presenting quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their application of this versatile functional group.

Core Reactivity: Hydrazone Formation

The most prominent reaction of the hydrazide group is its condensation with an aldehyde or ketone to form a hydrazone bond (a C=N linkage).[4] This reaction is bioorthogonal, meaning it proceeds with high specificity under physiological conditions without interfering with native biological functional groups.[1] The formation of the hydrazone is a reversible, equilibrium process influenced by pH.[5]

The reaction mechanism proceeds fastest at a slightly acidic pH (typically 4.5-6.0), which strikes a balance between the activation of the carbonyl group by protonation and maintaining the nucleophilicity of the hydrazide.[6][7] However, recent advancements, such as the use of aniline as a catalyst, have significantly increased reaction rates at neutral pH, expanding the scope of in vivo applications.[2][3]

Kinetics and pH Dependence

The rate of hydrazone formation is a critical parameter for any bioconjugation strategy. It is influenced by the structure of both the hydrazide and carbonyl reactants, as well as the pH of the reaction medium. Generally, aliphatic aldehydes react more rapidly than aromatic aldehydes due to less steric hindrance.[8][9] The reaction slows considerably at pH values that are too low (below pH 3) due to excessive protonation of the hydrazide, which reduces its nucleophilicity.[6]

Kinetics studies have quantified the second-order rate constants for various hydrazone formation reactions, revealing that rates can be significantly accelerated by the presence of neighboring acid/base groups in the reactants.[10][11] Rate constants for some of the fastest carbonyl/hydrazine combinations can reach 2–20 M⁻¹s⁻¹, rivaling the speeds of strain-promoted cycloaddition reactions.[9][10]

Quantitative Data: Hydrazone Formation Kinetics & Stability

For effective design of bioconjugates and drug delivery systems, understanding the stability of the resulting hydrazone bond is as crucial as its formation kinetics. Hydrazone stability is highly dependent on its chemical structure and the pH of the environment. This pH-sensitivity is a key feature exploited in drug delivery, where the linker is designed to be stable at the neutral pH of the bloodstream but cleaves in the acidic environment of endosomes or lysosomes (pH 4.5-6.5).[5][8][12]

Reactant TypepH ConditionHalf-Life / Rate ConstantKey Findings
Aliphatic Aldehyde-derived Hydrazones pH 7.4 (Physiological)Prone to slow hydrolysisGenerally less stable than aromatic-derived hydrazones.[8]
pH 5.5 (Endosomal)Rapid cleavage (e.g., <2 minutes)Highly sensitive to mildly acidic conditions, useful for rapid drug release.[13][14]
Aromatic Aldehyde-derived Hydrazones pH 7.4 (Physiological)Highly stable (e.g., t½ > 72 hours)Resonance stabilization from the aromatic ring increases stability.[8][13]
pH 5.5 (Endosomal)Stable (e.g., t½ > 48 hours)May be too stable for applications requiring rapid cleavage in acidic compartments.[13][14]
Aniline Catalysis pH 5.7 - 7.0Up to 70-fold rate increaseAniline acts as a catalyst, significantly accelerating hydrazone ligation at or near neutral pH.[2][3]
Fast Reactants (e.g., with neighboring acid/base groups) pH 7.4k₂ = 2 - 20 M⁻¹s⁻¹Structural modifications to reactants can dramatically increase reaction rates.[10][11]
Experimental Protocol: Glycoprotein Labeling via Hydrazone Ligation

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehydes, followed by conjugation with a hydrazide-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Glycoprotein solution (e.g., 5 mg/mL)

  • Sodium meta-periodate (NaIO₄), 20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5 (prepare fresh)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Hydrazide-functionalized probe (e.g., Biotin Hydrazide), 50 mM in DMSO

  • Purification column (e.g., gel filtration/desalting column)

Procedure:

  • Antibody Preparation: Prepare the glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[15]

  • Oxidation: Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution (e.g., 1 mL of periodate to 1 mL of protein). Mix gently and incubate for 5 minutes at room temperature.[15] This reaction oxidizes the cis-diol groups on the sugar residues to create reactive aldehydes.

  • Removal of Oxidant: Immediately purify the oxidized glycoprotein from excess periodate using a desalting or gel filtration column, eluting with 0.1 M sodium acetate buffer, pH 5.5.[15]

  • Conjugation: To the purified, oxidized glycoprotein solution (e.g., 2 mL), add the hydrazide probe solution (e.g., 200 µL of 50 mM Biotin Hydrazide in DMSO).[15]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[15]

  • Purification: Remove excess, unreacted hydrazide probe by purifying the labeled glycoprotein conjugate using gel filtration.[15]

  • Characterization: Characterize the final conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualization: General Workflow for Hydrazone-based Protein Labeling

G cluster_prep Step 1: Aldehyde Generation (If required) cluster_conjugation Step 2: Hydrazide Conjugation cluster_purification Step 3: Purification & Analysis glycoprotein Glycoprotein with cis-diols oxidation Add Sodium Periodate (NaIO₄) pH 5.5 glycoprotein->oxidation aldehyde_protein Aldehyde-functionalized Protein oxidation->aldehyde_protein reaction Mix and Incubate pH 5.5-7.0, RT, 2h aldehyde_protein->reaction hydrazide Hydrazide Probe (e.g., Biotin-Hydrazide) hydrazide->reaction purify Purify via Gel Filtration reaction->purify analyze Characterize Conjugate (e.g., Mass Spec, HIC) purify->analyze

Caption: Workflow for labeling glycoproteins using hydrazide chemistry.

Advanced Reactivity: Hydrazide-based Ligations

Beyond simple hydrazone formation, the hydrazide group serves as a versatile precursor for other powerful ligation chemistries, enabling the total synthesis of complex proteins and the creation of highly stable bioconjugates.

Hydrazide-based Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of protein synthesis, allowing for the joining of two unprotected peptide fragments. The hydrazide group can function as a stable and readily accessible precursor to the thioester functionality required for NCL.[1] This "crypto-thioester" strategy significantly enhances the efficiency of protein chemical synthesis.[1]

The process involves two key stages:

  • In situ activation: An unprotected peptide hydrazide is oxidized, typically using sodium nitrite (NaNO₂) at a low pH and temperature, to form a reactive peptide acyl azide.[1][16]

  • Thiolysis and Ligation: The acyl azide is then converted to a thioester by adding an external thiol. This thioester intermediate proceeds through the standard NCL mechanism, reacting with another peptide fragment containing an N-terminal cysteine to form a native peptide bond.[16][17]

This method has been successfully applied to the total synthesis of proteins like α-synuclein and modified histones.[16][18]

Experimental Protocol: Hydrazide-based NCL (General Steps)

This protocol outlines the general procedure for the ligation of a peptide hydrazide with an N-terminal cysteine peptide.

Materials:

  • Peptide C-terminal hydrazide (typically 0.5–2 mM)

  • Peptide with N-terminal Cysteine

  • Ligation Buffer: 6 M Guanidinium Chloride (Gdn·HCl), pH 3.0-4.0

  • Sodium Nitrite (NaNO₂) solution (5–20 mM)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)

  • pH adjustment reagents (e.g., NaOH, HCl)

Procedure:

  • Dissolution: Dissolve the peptide hydrazide in the ligation buffer.

  • Acyl Azide Formation: Cool the reaction mixture to between -20°C and -10°C. Add the NaNO₂ solution and stir for approximately 30 minutes to convert the hydrazide to an acyl azide.[1]

  • Thioester Conversion: Add the thiol catalyst (e.g., 100 mM MPAA) and adjust the pH of the reaction mixture to 5.0–6.0. Allow the reaction to proceed for about 10 minutes at room temperature to quantitatively convert the acyl azide to a thioester.[1]

  • NCL Reaction: Add the N-terminal cysteine peptide to the reaction mixture. The native chemical ligation will proceed, forming a native peptide bond between the two fragments.

  • Monitoring and Purification: Monitor the reaction progress using RP-HPLC. Once complete, purify the final ligated protein product.

Hydrazino-Pictet-Spengler (HIPS) Ligation

The Hydrazino-Pictet-Spengler (HIPS) ligation is an advanced bioconjugation method that overcomes the primary limitation of hydrazone linkages: their potential for hydrolysis. The HIPS reaction proceeds between an aldehyde-functionalized biomolecule and a specific hydrazino-indole reagent to form a stable carbon-carbon bond.[19][20]

Key advantages of the HIPS ligation include:

  • Enhanced Stability: The resulting C-C bond is significantly more stable in biological media compared to a C=N hydrazone or oxime bond.[19]

  • Favorable Kinetics: The reaction proceeds rapidly at or near neutral pH (6.0-7.0) without the need for a catalyst.[4][19]

These features make HIPS ligation an exceptionally robust method for creating stable antibody-drug conjugates (ADCs) and other protein conjugates for in vivo applications.[21][22]

Visualization: ADC Synthesis Workflow using a Hydrazone Linker

G cluster_ab 1. Antibody Preparation cluster_drug 2. Drug-Linker Preparation cluster_conjugate 3. Conjugation cluster_purify 4. Purification & Characterization mAb Monoclonal Antibody (mAb) oxidize_ab Generate Aldehyde Handle (e.g., Periodate Oxidation) mAb->oxidize_ab mAb_aldehyde Aldehyde-tagged mAb oxidize_ab->mAb_aldehyde conjugation_step React mAb-Aldehyde with Drug-Hydrazide (pH 5.5 - 7.0) mAb_aldehyde->conjugation_step drug Cytotoxic Drug drug_linker Drug-Hydrazide Payload drug->drug_linker linker Hydrazide Linker linker->drug_linker drug_linker->conjugation_step purification Purify ADC (e.g., HIC, SEC) conjugation_step->purification adc Final Antibody-Drug Conjugate (ADC) purification->adc characterization Characterize ADC (DAR, Purity, etc.) adc->characterization

References

In-depth Technical Guide: 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (CAS 134531-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available information for the chemical compound with CAS number 134531-63-8. Extensive searches have revealed a significant lack of detailed experimental data, peer-reviewed publications, and patents specifically pertaining to this molecule. Therefore, it is not possible to provide in-depth experimental protocols, quantitative biological data, or detailed signaling pathways directly related to this compound. The information presented herein is based on general chemical knowledge and data from related compounds, and should be treated with caution.

Chemical Information

The chemical compound with CAS number 134531-63-8 is identified as 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide . It is also known by its synonym, 6-Hydroxynicotinoyl hydrazide .

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. Please note that there are inconsistencies in the reported molecular formula and weight across different sources.

PropertyValueSource
Molecular Formula C6H7N3O2 (most common)[Various suppliers]
Molecular Weight 153.14 g/mol [Various suppliers]
Appearance Colorless solid[1]
Solubility Sparingly soluble in water[1]
Density 1.382 g/cm³[Various suppliers]
Polar Surface Area 84.22 Ų[Various suppliers]
ACD/LogP -0.98[Various suppliers]
Hydrogen Bond Donors 4[Various suppliers]
Hydrogen Bond Acceptors 5[Various suppliers]
Freely Rotating Bonds 2[Various suppliers]

Synthesis

No specific, detailed experimental protocol for the synthesis of this compound (CAS 134531-63-8) was found in the public domain. However, based on the general synthesis of hydrazides and related pyridine derivatives, a plausible synthetic route can be proposed.

Proposed General Synthetic Pathway

A common method for the synthesis of carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. In this case, the starting material would likely be an ester of 6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as 6-hydroxynicotinic acid).

DOT Script for Proposed Synthesis Workflow

G start 6-Hydroxynicotinic Acid Ester product This compound start->product Hydrazinolysis reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product solvent Solvent (e.g., Ethanol) solvent->product conditions Reflux conditions->product G compound 6-oxo-1,6-dihydropyridine-3- carboxylic acid hydrazide channel L-type Calcium Channel (α1 subunit) compound->channel Inhibition ca_influx Ca²⁺ Influx channel->ca_influx vasoconstriction Vascular Smooth Muscle Contraction ca_influx->vasoconstriction bp Increased Blood Pressure vasoconstriction->bp

References

Methodological & Application

Application Notes and Protocols for 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide and its derivatives in drug discovery. The document details the synthesis of the parent compound, its potential biological activities, and protocols for relevant in vitro assays.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The dihydropyridine core is a well-established pharmacophore, and the presence of the hydrazide functional group allows for further chemical modifications to generate diverse libraries of compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and infectious diseases.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from the synthesis of its precursor, 6-hydroxynicotinic acid.

Part 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol is adapted from established methods for the synthesis of 6-hydroxynicotinic acid from coumalic acid.[1][2][3]

Step 1.1: Preparation of Methyl Coumalate

  • In a 250 mL round-bottom flask, add 100 mL of concentrated sulfuric acid.

  • With swirling and cooling in an ice-water bath to maintain a temperature below 30°C, add 35 g of finely powdered coumalic acid in portions.

  • Slowly add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the mixture and pour it slowly into 500 mL of an ice-water slurry with stirring.

  • Neutralize the mixture with a slurry of approximately 150 g of sodium carbonate in water until the solution is just neutral. The final solution should have an orange color.

  • Filter the precipitated methyl coumalate.

  • Wash the precipitate with four 100 mL portions of cold water to remove inorganic salts.

  • Air-dry the solid to yield methyl coumalate.

Step 1.2: Conversion of Methyl Coumalate to 6-Hydroxynicotinic Acid

  • In a 250 mL beaker placed in an ice-water bath, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.

  • With stirring, add 18 g of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.

  • Stir the resulting dark red solution for an additional 45 minutes at 20°C.

  • In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide from 40 g of sodium hydroxide and 250 mL of water.

  • Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

  • Boil the mixture for 5 minutes.

  • Cool the solution to 10°C in an ice-water bath.

  • With stirring, add concentrated hydrochloric acid to precipitate the product. Ensure the temperature does not rise above 30°C.

  • Allow the acidified solution to stand in the ice-water bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration.

  • Wash the crystals with water and air-dry to obtain 6-hydroxynicotinic acid.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the carboxylic acid to the corresponding hydrazide.

Step 2.1: Esterification of 6-Hydroxynicotinic Acid (Not explicitly found in search results, but a standard procedure)

  • Suspend 6-hydroxynicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Purify the ester by recrystallization or column chromatography.

Step 2.2: Hydrazinolysis of the Ester

  • Dissolve the methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis_Workflow Coumalic_acid Coumalic Acid Methyl_coumalate Methyl Coumalate Coumalic_acid->Methyl_coumalate H2SO4, MeOH Six_hydroxynicotinic_acid 6-Hydroxynicotinic Acid Methyl_coumalate->Six_hydroxynicotinic_acid 1. NH4OH 2. NaOH, heat 3. HCl Methyl_ester Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate Six_hydroxynicotinic_acid->Methyl_ester MeOH, H+ Target_compound 6-Oxo-1,6-dihydropyridine- 3-carboxylic acid hydrazide Methyl_ester->Target_compound N2H4·H2O, EtOH, reflux

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available in the provided search results, the activities of its derivatives suggest several potential applications in drug discovery.

Anticancer Activity

Derivatives of dihydropyridine carboxylic acids and hydrazones have demonstrated cytotoxic activity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyridine carboxylic acid derivativesHCT-15 (colon)7.94 - 9.24[4]
Hydrazine carboxamide derivativesVarious (NCI-60 panel)Growth Inhibition > 100% for some compounds[5]
6-amino-2-pyridone-3,5-dicarbonitrilesHT-29 (colon), MCF-7 (breast)3.3 - 16[6]
Dihydropyrimidinone derivativesMCF-7 (breast)2.15 - 2.47[7]

Mechanism of Action: The precise mechanism of action is likely dependent on the specific derivative. However, related compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. For instance, some dihydropyridine derivatives are suggested to interact with proteins in the apoptosis pathway.

Anticancer_Mechanism DHP_derivative Dihydropyridine Derivative Cancer_Cell Cancer Cell DHP_derivative->Cancer_Cell Enters Cell Apoptosis_Proteins Apoptosis-Related Proteins (e.g., PARP-1) DHP_derivative->Apoptosis_Proteins Interacts with Cancer_Cell->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Putative mechanism of anticancer action for dihydropyridine derivatives.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to possess a broad spectrum of antimicrobial activities.

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazonesE. coli0.49[8]
Hydrazide-hydrazonesS. aureus6.25[8]
Hydrazide-hydrazonesB. subtilis< 1[8]
Steroidal hydrazonesB. cereus0.37 - 3.00[9]

Mechanism of Action: The antimicrobial action of hydrazide-hydrazones is often attributed to the azomethine group (–NH–N=CH–). These compounds may interfere with microbial cell wall synthesis or other essential cellular processes.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to wells 1 through 11.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assay_Workflow cluster_0 Anticancer Assay (MTT) cluster_1 Antimicrobial Assay (MIC) Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well plate Add_Bacteria Add Standardized Bacterial Inoculum Prepare_Dilutions->Add_Bacteria Incubate_24h Incubate for 18-24h Add_Bacteria->Incubate_24h Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_24h->Read_MIC

Caption: Workflow for in vitro biological assays.

References

Application Notes & Protocols: Synthesis of N'-Aryl/Alkylidene-6-oxo-1,6-dihydropyridine-3-carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation reaction between 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide and various aldehydes produces N'-substituted hydrazone derivatives. This class of compounds, characterized by an azomethine group (-NH-N=CH-), is of significant interest in medicinal chemistry and drug development. The resulting N-acylhydrazones exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4] The pyridinone core is a recognized pharmacophore, and its combination with the versatile hydrazone linker allows for the creation of diverse molecular libraries for biological screening. These compounds often act by targeting specific enzymes or disrupting cellular processes in pathogens and cancer cells.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the corresponding N'-Aryl/Alkylidene-6-oxo-1,6-dihydropyridine-3-carbohydrazide (a hydrazone).

G cluster_reactants Reactants cluster_product Product R1 This compound P1 N'-Alkylidene/Arylidene-6-oxo-1,6- dihydropyridine-3-carbohydrazide R1->P1 Condensation (+ Aldehyde) R2 Aldehyde (R-CHO) R2->P1 H2O + H₂O P1->H2O

Caption: General reaction scheme for hydrazone formation.

Application Notes: Biological Significance

Derivatives synthesized through this protocol have shown potential in various therapeutic areas:

  • Antimicrobial Agents: Many pyridine carbohydrazide derivatives exhibit potent activity against multidrug-resistant (MDR) bacterial and fungal strains.[1] The lipophilic nature of the substituted aldehyde moiety can facilitate diffusion through the lipid-rich cell walls of pathogens.[1]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes. For example, similar carbohydrazide structures have been designed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target in type 2 diabetes management[5][6], and Xanthine Oxidase (XO), an enzyme implicated in gout.[7]

  • Anticancer Activity: Pyridine and carbohydrazide moieties are present in several compounds evaluated for their cytotoxic effects against various cancer cell lines.[2]

The mechanism of action for enzyme inhibition often involves the hydrazone derivative binding to the active site of the target enzyme, blocking its catalytic function.

G sub Substrate enzyme Target Enzyme (e.g., XO, DPP-IV) sub->enzyme Binds to active site product Product enzyme->product Catalyzes reaction inhibitor Synthesized Hydrazone Derivative inhibitor->enzyme Blocks active site

Caption: Simplified pathway of competitive enzyme inhibition.

Experimental Protocols

The following protocols are generalized from procedures for synthesizing structurally similar carbohydrazide derivatives.[3][8][9] Researchers should perform small-scale trials to optimize conditions for specific aldehydes.

Protocol 1: Conventional Synthesis in Ethanol

This is a standard and widely used method for hydrazone synthesis.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazide).

  • Addition of Aldehyde: Add 1.0-1.1 equivalents of the desired aldehyde to the solution. If the aldehyde is a solid, it may be dissolved in a minimum amount of ethanol before addition.

  • Catalyst (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or reflux gently (e.g., 60-80°C) for a period ranging from 2 to 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product often precipitates from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.[10]

  • Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of the aldehyde in a minimal amount of a polar solvent like ethanol or water.[10]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 200-300 W) and temperature (e.g., 100-120°C) for 5-15 minutes.

  • Work-up: After the reaction, cool the vessel to room temperature. The product usually precipitates.

  • Purification: Collect the product by vacuum filtration, wash with a cold solvent, and recrystallize if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Hydrazide and Aldehyde in Ethanol B Add Catalyst (e.g., Acetic Acid) A->B C Heat / Reflux (2-8 hours) B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H I Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for conventional synthesis.

Data Presentation: Reaction Examples

The following table summarizes representative reaction conditions and yields for the condensation of various hydrazides with aldehydes, providing an expected baseline for the target reaction.

EntryAldehyde DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Reference (Analogous Reaction)
1BenzaldehydeEthanolAcetic AcidReflux7~90[8]
24-ChlorobenzaldehydeEthanol-60785-95[8]
34-NitrobenzaldehydeEthanolAcetic AcidReflux5~92General Protocol
42-HydroxybenzaldehydeWater-MWI (240W)0.190-95[10]
54-MethoxybenzaldehydeEthanol-Reflux688-94General Protocol
6Furan-2-carbaldehydeEthanol-60785-90[8]

Note: Yields and conditions are based on reactions with structurally similar hydrazides and may vary for this compound.

References

Synthesis of Novel Hydrazone Derivatives from 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the pyridinone core and the hydrazone moiety, including potential antimicrobial and anticancer properties.

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor effects. The pyridinone scaffold is also a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in a single molecule can lead to the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. This protocol outlines the synthesis of the key intermediate, this compound, and its subsequent conversion to a library of hydrazone derivatives.

Synthesis Workflow

The overall synthetic strategy involves a two-step process. The first step is the synthesis of the this compound intermediate from its corresponding ethyl ester. The second step involves the condensation of this hydrazide with various aromatic and heteroaromatic aldehydes to yield the target hydrazone derivatives.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Hydrazide Intermediate cluster_1 Step 2: Synthesis of Hydrazone Derivatives start_material Ethyl 6-Oxo-1,6-dihydropyridine-3-carboxylate reagent1 Hydrazine Hydrate start_material->reagent1 Ethanol, Reflux intermediate This compound reagent1->intermediate aldehyde Aromatic/Heteroaromatic Aldehyde (R-CHO) intermediate->aldehyde Ethanol, Acetic Acid (cat.), Reflux final_product Novel Hydrazone Derivatives aldehyde->final_product

Caption: General workflow for the synthesis of novel hydrazone derivatives.

Experimental Protocols

Materials and Reagents
  • Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Substituted aromatic and heteroaromatic aldehydes

  • Glacial acetic acid

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product, this compound, and determine its melting point. Characterize the structure using spectroscopic methods such as IR and NMR.

Protocol 2: General Procedure for the Synthesis of Novel Hydrazone Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired aromatic or heteroaromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

  • Drying and Characterization: Dry the purified product and determine its melting point. Confirm the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show the appearance of a C=N stretching band and the disappearance of the NH₂ bands of the hydrazide.[1] The ¹H NMR spectrum should exhibit a characteristic singlet for the azomethine proton (-N=CH).[1]

Data Presentation

The following tables summarize the potential biological activities of hydrazone derivatives based on existing literature for structurally related compounds. It is anticipated that the novel derivatives synthesized from this compound will exhibit comparable or enhanced activities.

Table 1: Antimicrobial Activity of Structurally Related Hydrazone Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Hydrazone 5fE. coli18.22.5[[“]][3]
Hydrazone 5fK. pneumoniae20.42.5[[“]][3]
Hydrazone 5cB. subtilis19.52.5[[“]][3]
Hydrazone 13aC. parapsilosis-16-32[4]
Hydrazone 7bC. parapsilosis-8-16[4]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity (IC₅₀ in µM) of Structurally Related Hydrazone Derivatives

Compound IDPC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)Reference
Hydrazone 3h1.322.991.71[5]
Paclitaxel (Standard)---[5]

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro

Potential Signaling Pathway in Anticancer Activity

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A potential pathway involves the activation of caspases, which are key mediators of programmed cell death.

Anticancer_Pathway Hydrazone Novel Hydrazone Derivative CancerCell Cancer Cell Hydrazone->CancerCell Targets Caspase3 Caspase-3 Activation CancerCell->Caspase3 Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Leads to

Caption: Potential mechanism of anticancer activity via apoptosis induction.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the generation of a diverse library of novel hydrazone derivatives based on the 6-oxo-1,6-dihydropyridine scaffold. The anticipated biological activities, supported by data from structurally similar compounds, suggest that these new chemical entities hold significant promise as potential antimicrobial and anticancer agents. Further screening and structure-activity relationship (SAR) studies are warranted to identify lead compounds for future drug development efforts.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Dihydropyridine Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine hydrazones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. These compounds are characterized by the presence of a dihydropyridine ring linked to a hydrazone moiety (-NH-N=CH-).[1][2] The structural versatility of dihydropyridine hydrazones allows for the synthesis of a wide array of derivatives with potent activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents to combat the growing challenge of drug resistance.[1][3][4] This document provides detailed application notes and standardized protocols for the synthesis and antimicrobial screening of dihydropyridine hydrazones.

Mechanism of Action

The antimicrobial action of hydrazone derivatives is often attributed to the presence of the azomethine group (–NH–N=CH–).[1][5][6][7] While the precise mechanism can vary based on the overall molecular structure, several modes of action have been proposed for hydrazone-containing compounds. One of the key mechanisms is the inhibition of essential microbial enzymes. For instance, some hydrazide-hydrazones have been shown to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication and repair.[6][8][9] Molecular docking studies have suggested that these compounds can effectively bind to the active site of DNA gyrase, thereby disrupting its function.[8][9] Additionally, some derivatives are thought to interfere with the integrity of the microbial cell membrane or inhibit the biosynthesis of vital cell wall components like peptidoglycan.[1][6]

Data Presentation: Antimicrobial Activity of Dihydropyridine Hydrazone Derivatives

The following tables summarize the in vitro antimicrobial activity of various dihydropyridine hydrazone and related hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is primarily reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or mg/mL, and as the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Compound 21 (Indol-2-one derivative) 1.950.983.91--[8]
Compound 27 (Methylthiadiazole hydrazone) 25-506.2512.56.2512.5[5]
Compound 21 (1,2-dihydropyrimidine derivative) 0.15 µg/ml0.1 µg/ml0.2 µg/ml--[5]
Compound 33 (Nicotinic acid hydrazone) ----0.22[5]
Compound 34 (Nicotinic acid hydrazone) ----0.19[5]
Compound 18 (2,4-dihydroxybenzoic acid hydrazide-hydrazone) 3.91 (MRSA)----[10][11]
Steroidal Hydrazone 11 -----[12]
MIC Range (mg/mL) 0.37-1.5----[12]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Antifungal Activity of Selected Hydrazone Derivatives (MIC in mg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus nigerReference
Steroidal Hydrazone 7 0.37 - 3.00--[12]
Steroidal Hydrazone 8 0.37 - 3.00--[12]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 3: Zone of Inhibition of Selected Hydrazone Derivatives (in mm)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazide hydrazone 5f 16.0 ± 0.3120.4 ± 0.2516.9 ± 0.2919.9 ± 0.71[1]
Compound NH1 24-25-[7]
Compound NH3 -2333-[7]
Compound NH5 222524-[7]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of dihydropyridine hydrazones are provided below.

Protocol 1: General Synthesis of Dihydropyridine Hydrazones

This protocol describes a common method for the synthesis of hydrazone derivatives through the condensation of a hydrazide with an aldehyde or ketone.[1][3][6]

Materials:

  • Appropriate carboxylic acid hydrazide (e.g., isonicotinic hydrazide)

  • Substituted aldehyde or ketone

  • Ethanol or Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of the selected carboxylic acid hydrazide in 25 mL of ethanol.

  • Addition of Carbonyl Compound: To this solution, add 1 mmol of the chosen aldehyde or ketone.

  • Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 3 to 4 hours, with continuous stirring.

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The synthesized hydrazone derivative will typically precipitate as a solid.

  • Filtration and Washing: Collect the solid precipitate by filtration. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under reduced pressure or in a drying oven.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

G General Synthesis of Dihydropyridine Hydrazones cluster_synthesis Synthesis Workflow Start Start Dissolve Hydrazide Dissolve Hydrazide Start->Dissolve Hydrazide Add Aldehyde/Ketone Add Aldehyde/Ketone Dissolve Hydrazide->Add Aldehyde/Ketone 1 mmol each Add Catalyst Add Catalyst Add Aldehyde/Ketone->Add Catalyst Glacial Acetic Acid Reflux Reflux Add Catalyst->Reflux 3-4 hours Monitor with TLC Monitor with TLC Reflux->Monitor with TLC Cool to Room Temp Cool to Room Temp Monitor with TLC->Cool to Room Temp Filter Precipitate Filter Precipitate Cool to Room Temp->Filter Precipitate Wash with Cold Solvent Wash with Cold Solvent Filter Precipitate->Wash with Cold Solvent Dry Product Dry Product Wash with Cold Solvent->Dry Product Recrystallize (Optional) Recrystallize (Optional) Dry Product->Recrystallize (Optional) End End Recrystallize (Optional)->End

Caption: Workflow for the synthesis of hydrazone derivatives.

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is a widely used qualitative screening assay to determine the antimicrobial activity of a compound.[1][13][14]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test dihydropyridine hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent used for dissolving compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the MHA plates using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

G Agar Well Diffusion Assay Workflow cluster_assay Assay Procedure Prepare MHA Plates Prepare MHA Plates Inoculate with Microorganism Inoculate with Microorganism Prepare MHA Plates->Inoculate with Microorganism Create Wells Create Wells Inoculate with Microorganism->Create Wells Add Test Compounds & Controls Add Test Compounds & Controls Create Wells->Add Test Compounds & Controls Incubate Plates Incubate Plates Add Test Compounds & Controls->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Record Results Record Results Measure Zones of Inhibition->Record Results End End Record Results->End Start Start Start->Prepare MHA Plates

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][15][16][17][18][19]

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (adjusted to the final concentration)

  • Test dihydropyridine hydrazone compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Controls: Prepare a positive control well (broth, inoculum, and standard antibiotic) and a negative/growth control well (broth and inoculum). A sterility control well should contain only the broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

G Broth Microdilution for MIC Determination cluster_mic MIC Determination Workflow Start Start Prepare 96-well plate with broth Prepare 96-well plate with broth Start->Prepare 96-well plate with broth Perform serial dilutions of compounds Perform serial dilutions of compounds Prepare 96-well plate with broth->Perform serial dilutions of compounds Inoculate wells with microorganism Inoculate wells with microorganism Perform serial dilutions of compounds->Inoculate wells with microorganism Add controls (positive, negative, sterility) Add controls (positive, negative, sterility) Inoculate wells with microorganism->Add controls (positive, negative, sterility) Incubate plate Incubate plate Add controls (positive, negative, sterility)->Incubate plate Determine MIC (visual/spectrophotometric) Determine MIC (visual/spectrophotometric) Incubate plate->Determine MIC (visual/spectrophotometric) End End Determine MIC (visual/spectrophotometric)->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Dihydropyridine hydrazones represent a valuable class of compounds with significant potential for the development of novel antimicrobial agents. The protocols outlined in this document provide a standardized framework for the synthesis and evaluation of their antimicrobial activity. The presented data underscores the promising activity of these derivatives against a range of clinically relevant pathogens. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for In Vitro Anticancer Assays of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established methodologies for the in vitro evaluation of anticancer compounds. As of this writing, specific studies on the anticancer activity of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide derivatives are not extensively available in the public domain. Therefore, the data and protocols presented herein are derived from research on structurally related hydrazide-hydrazone and pyridine-based compounds and should be adapted and validated for the specific derivatives of interest.

Introduction

Hydrazide-hydrazone and pyridine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[1][2] Derivatives incorporating these functional groups have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] The this compound core represents a promising scaffold for the development of novel anticancer agents. This document provides an overview of common in vitro assays to characterize the anticancer potential of its derivatives, including protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.

Data Presentation: In Vitro Anticancer Activity of Structurally Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various hydrazide-hydrazone and pyridine derivatives against several human cancer cell lines. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazone 3h PC-3 (Prostate)1.32[4]
MCF-7 (Breast)2.99[4]
HT-29 (Colon)1.71[4]
Quinoline Hydrazide 16 SH-SY5Y (Neuroblastoma)5.7[1]
Kelly (Neuroblastoma)2.4[1]
Quinoline Hydrazide 17 SH-SY5Y (Neuroblastoma)2.9[1]
Kelly (Neuroblastoma)1.3[1]
MCF-7 (Breast)14.1[1]
MDA-MB-231 (Breast)18.8[1]
Pyridine-urea 8e MCF-7 (Breast)0.22[5]
Pyridine-urea 8n MCF-7 (Breast)1.88[5]
Pyridine-based chalcone 7g Leukemia5.41 - 8.35[6]
Non-small cell lung5.41 - 8.35[6]
Colon5.41 - 8.35[6]
Ovarian5.41 - 8.35[6]
Renal5.41 - 8.35[6]
Prostate5.41 - 8.35[6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of cells, which is an indicator of their viability.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and distinguishing viable, apoptotic, and necrotic cells with the viability dye PI.[10]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression by staining the DNA with propidium iodide.[12][13]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[12]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Cell Treatment with Compound Derivatives Cell_Culture->Treatment Compound_Prep Compound Preparation (Test Derivatives) Compound_Prep->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Determination IC50 Value Determination Data_Acquisition->IC50_Determination

Caption: Workflow for In Vitro Anticancer Screening.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A Generalized Apoptosis Signaling Pathway.

References

Application Notes and Protocols: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydropyridines (DHPs) are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] They are notably recognized as calcium channel blockers used in the treatment of cardiovascular diseases.[3][5][6] The synthesis of these derivatives, traditionally accomplished through the Hantzsch reaction, has been the subject of extensive research to develop more environmentally friendly and efficient methods.[6][7][8][9] This document outlines protocols for the one-pot synthesis of 1,4-dihydropyridine derivatives in aqueous media, a green chemistry approach that minimizes the use of hazardous organic solvents.

The classic Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][10] While effective, traditional methods often require harsh reaction conditions, long reaction times, and organic solvents, leading to low yields and environmental concerns.[6][9] The methodologies presented here focus on aqueous media, highlighting both catalyst-free and catalyzed reactions that offer advantages such as improved yields, shorter reaction times, and simpler work-up procedures.

Data Presentation

The following tables summarize quantitative data from various one-pot synthesis methods for 1,4-dihydropyridine derivatives in aqueous or greener media.

Table 1: Catalyst-Free One-Pot Synthesis of 1,4-Dihydropyridines in Water

Aldehydeβ-KetoesterNitrogen SourceReaction ConditionsTimeYield (%)Reference
Aromatic/Heteroaromatic AldehydesEthyl AcetoacetateAmmonium AcetateWater, 30°C15-60 min75-95[5]
BenzaldehydeEthyl AcetoacetateAmmonium AcetateWater, 70-75°C (sealed vessel)1-2 h92[8]
4-ChlorobenzaldehydeEthyl AcetoacetateAmmonium AcetateWater, 70-75°C (sealed vessel)1.5 h94[8]
4-MethylbenzaldehydeEthyl AcetoacetateAmmonium AcetateWater, 70-75°C (sealed vessel)1 h96[8]

Table 2: Catalyzed One-Pot Synthesis of 1,4-Dihydropyridines in Aqueous Media

CatalystAldehydeβ-Dicarbonyl CompoundNitrogen SourceReaction ConditionsTimeYield (%)Reference
Aluminum Dodecyl Sulfate (Al(DS)₃)Substituted BenzaldehydesDiethyl Acetylenedicarboxylate & MalononitrileAmmonium Acetate or AnilineAqueous Micellar Solution, Microwave5 minup to 97[1]
Nano-Cerium OxideVarious AldehydesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[3]
CoFe₂O₄@SiO₂-NH₂-Co(II) NanoparticlesAldehydesEthyl AcetoacetateAmmonium AcetateEthanol:Water (1:1), Reflux10-100 min60-96[10]
Polyaniline Supported Zinc Oxide NanoparticleSubstituted AldehydesDimedone & Ethyl AcetoacetateAmmonium AcetateEthanol, Reflux2-3 h92-98[4]
Ceric Ammonium Nitrate (CAN)5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium AcetateSolvent-free, Room Temperature1-3 hGood to Excellent[11]

Experimental Protocols

Protocol 1: Catalyst-Free "On-Water" Synthesis of Hantzsch 1,4-Dihydropyridines

This protocol is based on an eco-friendly method that utilizes water as the reaction medium without the need for a catalyst.[5]

Materials:

  • Aromatic, heteroaromatic, alkyl, or vinylogous aldehyde (1 mmol)

  • Ethyl acetoacetate (EAA) (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in water.

  • Stir the mixture vigorously at room temperature (30°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 15-60 minutes), the product often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with water and dry. If necessary, purify the product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis in Aqueous Micellar Solution

This protocol describes a rapid and high-yield synthesis of 1,4-dihydropyridine derivatives using microwave irradiation in the presence of a surfactant in water.[1]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Diethyl acetylenedicarboxylate (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate or aniline (1 mmol)

  • Aluminum dodecyl sulfate (Al(DS)₃) aqueous solution

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the substituted benzaldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), malononitrile (1 mmol), and ammonium acetate or aniline (1 mmol).

  • Add the aqueous micellar solution of aluminum dodecyl sulfate.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 5 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the product with water and purify by recrystallization to obtain the final product with high purity.

Mandatory Visualization

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Reaction_Vessel Aqueous Medium (with or without catalyst) Heat/Microwave (optional) Aldehyde->Reaction_Vessel Beta_Ketoester β-Ketoester Beta_Ketoester->Reaction_Vessel Nitrogen_Source Nitrogen Source (e.g., NH₄OAc) Nitrogen_Source->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHP_Derivative 1,4-Dihydropyridine Derivative Recrystallization->DHP_Derivative

Caption: Workflow for the one-pot synthesis of 1,4-dihydropyridines.

Hantzsch_Reaction_Components cluster_inputs Core Reactants cluster_conditions Reaction Environment cluster_output Product RCHO Aldehyde (R-CHO) DHP 1,4-Dihydropyridine RCHO->DHP Ketoester β-Ketoester (2 equiv.) Ketoester->DHP NH3 Ammonia Source NH3->DHP Solvent Aqueous Media Solvent->DHP facilitates Catalyst Catalyst (Optional) Catalyst->DHP accelerates

Caption: Key components and their relationship in the Hantzsch synthesis.

References

Application Notes: Ethyl Acetoacetate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl acetoacetate (EAA) is a highly valuable and versatile precursor in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the presence of multiple reactive sites: a β-ketoester functionality which provides an active methylene group flanked by two carbonyls, making the α-protons acidic and readily removable.[3] This allows for easy alkylation and facilitates participation in a variety of condensation reactions. EAA is a key building block for synthesizing important heterocyclic scaffolds such as dihydropyridines, pyrazoles, and dihydropyrimidinones, which are prevalent in many biologically active molecules and pharmaceuticals.[2][4][5][6]

General Experimental Workflow

The synthesis of heterocyclic compounds from ethyl acetoacetate typically follows a multicomponent reaction strategy, which is highly atom-efficient. The general workflow involves the condensation of EAA with other reactants, often under catalytic conditions, to directly form the heterocyclic ring system.

G cluster_start Starting Materials cluster_process Reaction cluster_end Outcome EAA Ethyl Acetoacetate (EAA) MCR One-Pot Multicomponent Reaction (e.g., Hantzsch, Biginelli, Knorr) EAA->MCR Reagents Aldehydes, Urea, Hydrazine, etc. Reagents->MCR Isolation Isolation & Purification (Filtration, Recrystallization) MCR->Isolation Work-up Product Heterocyclic Compound Isolation->Product

Caption: General workflow for heterocyclic synthesis using ethyl acetoacetate.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multi-component reaction that produces 1,4-dihydropyridines (1,4-DHPs) by condensing an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen donor such as ammonia or ammonium acetate.[4][6][7] 1,4-DHP derivatives are a significant class of compounds in medicinal chemistry, famously acting as calcium channel blockers for treating hypertension.[4][6]

Hantzsch Reaction Mechanism Overview

The reaction mechanism involves a series of condensations and cyclization steps. Key intermediates include an enamine formed from EAA and ammonia, and a chalcone-like species from a Knoevenagel condensation between the aldehyde and another molecule of EAA. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.[6][7]

Hantzsch_Mechanism EAA1 Ethyl Acetoacetate Knoevenagel Knoevenagel Condensation EAA1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia Enamine_Formation Enamine Formation Ammonia->Enamine_Formation EAA2 Ethyl Acetoacetate EAA2->Enamine_Formation Chalcone Chalcone Intermediate Knoevenagel->Chalcone Enamine Enamine Intermediate Enamine_Formation->Enamine Michael Michael Addition Chalcone->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Simplified logical flow of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from procedures utilizing catalyst-free and solvent-free conditions for a greener approach.

Materials:

  • Ethyl acetoacetate (2 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) (catalyst, optional)[8]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).[8][9]

  • If using a catalyst like TBAHS, add it to the mixture.[8]

  • Heat the mixture with stirring at a specified temperature (e.g., 70-110°C) for the required time (e.g., 55-105 minutes).[8] The reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water or ethanol to the reaction mixture to precipitate the solid product.[10]

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the solid from absolute ethanol to obtain the pure 1,4-dihydropyridine derivative.

Data Presentation: Hantzsch Synthesis Conditions and Yields
AldehydeCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
BenzaldehydeTBAHSSolvent-free705595[8]
4-ChlorobenzaldehydeFeCl₃Solvent-free1106092
4-NitrobenzaldehydeTBAHSSolvent-free706092[8]
BenzaldehydeFe/ZSM-5 (Ultrasound)Ethanol509085[9]
4-MethoxybenzaldehydeNoneWaterReflux12094[10]

Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (like EAA), and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] This reaction, first reported in 1891, is a cornerstone of multicomponent reactions.[11][12] DHPMs are of significant interest in the pharmaceutical industry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[5][12][13]

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol uses a common acid catalyst for the synthesis.

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ceric Ammonium Nitrate (CAN) (10 mol%) or another suitable catalyst[14]

  • Ethanol (for recrystallization)

Procedure:

  • Combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the catalyst (e.g., 10 mol% CAN) in a flask.[14]

  • Heat the mixture with stirring at 80-90°C.[14]

  • Monitor the reaction progress by TLC. Reaction times are typically short (can be from seconds to a few hours depending on the catalyst and conditions).[14]

  • Upon completion, cool the reaction mixture and add crushed ice or ice-cold water to induce precipitation.[14]

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure DHPM.[14]

Data Presentation: Biginelli Reaction Conditions and Yields
AldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeSnCl₂·2H₂OEthanolReflux6>90[15]
4-ChlorobenzaldehydeSnCl₂·2H₂OEthanolReflux692[15]
3-NitrobenzaldehydeCANSolvent-free80-90~2 min95[14]
4-HydroxybenzaldehydePolyphosphate EsterTHFReflux1585[16]
VanillinConc. HClEthanolReflux1.5-[17]

Knorr Synthesis of Pyrazoles and Pyrazolones

The Knorr pyrazole synthesis involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.[18] This reaction is a straightforward and efficient method for preparing pyrazole and pyrazolone cores, which are present in many pharmaceuticals, including analgesics and anti-inflammatory drugs.[19][20]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This solvent-free protocol describes the synthesis of a common pyrazolone, also known as Edaravone.[18]

Materials:

  • Ethyl acetoacetate (12.5 mmol)

  • Phenylhydrazine (12.5 mmol)

  • Diethyl ether

  • Ethanol (95% for recrystallization)

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).[18][19]

  • Attach a reflux condenser and heat the mixture at 135–145°C for 1 hour.[18]

  • After heating, a heavy syrup will form. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[18][19]

  • Add a small portion of diethyl ether and stir vigorously until a crude powdered solid is obtained.[18][19]

  • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.[18]

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol to obtain the pure pyrazolone.[18]

Data Presentation: Knorr Synthesis Variations and Products
1,3-Dicarbonyl CompoundHydrazine ComponentProduct TypeConditionsYieldReference
Ethyl AcetoacetatePhenylhydrazinePyrazolone135-145°C, 1h, Solvent-freeHigh[18]
Ethyl BenzoylacetateHydrazine HydratePyrazolone100°C, 1h, Acetic acid/1-Propanol-[19][20]
Ethyl AcetoacetateHydrazine HydratePyrazoloneReflux, 6h, Triethylamine-[21]

Synthesis of Pyrano[2,3-c]pyrazoles

This is a four-component reaction that efficiently constructs the pyranopyrazole scaffold by combining an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[22][23][24] These compounds are known for their diverse biological activities. The reaction is often performed under green conditions, using water or solvent-free methods.[24]

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Hydrazine hydrate (80%, 10 mmol)

  • Malononitrile (10 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)

  • Triethylamine (catalyst, 5 drops)[21]

  • Ethanol (for recrystallization)

Procedure:

  • Mix ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), the aromatic aldehyde (10 mmol), and a catalytic amount of triethylamine (5 drops) in a flask.[21]

  • Heat the mixture under reflux for approximately 6 hours.[21]

  • After the reaction, cool the mixture to room temperature.

  • Collect the crude product by filtration.

  • Recrystallize the solid from ethanol to obtain the pure pyranopyrazole derivative.[21]

Data Presentation: Pyrano[2,3-c]pyrazole Synthesis Conditions and Yields
AldehydeCatalystSolventTemp. (°C)TimeYield (%)Reference
Various AromaticSilicotungstic acidSolvent-free--58-96[22]
Various AromaticZnO nanoparticles (5 mol%)WaterRoom TempShortHigh[24]
Various AromaticKOtBu (Microwave)Methanol-< 5 minExcellent[23]
Various AromaticFe₃O₄ nanoparticles (6 mol%)WaterRoom Temp15 minHigh[23]

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this important multi-component reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue with the classical Hantzsch synthesis, which often involves harsh conditions like prolonged reflux in ethanol or acetic acid.[1][2] Several factors can contribute to this problem.

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: The classical method often requires long reaction times and high temperatures, which can lead to the degradation of the desired 1,4-dihydropyridine (1,4-DHP) product.[1][3]

    • Solution: Explore modern catalytic methods that allow for milder conditions (lower temperatures, shorter reaction times).[4] The use of ultrasound irradiation in aqueous micelles has also been shown to dramatically improve yields, sometimes to over 90%.[5]

  • Poor Catalyst Choice: The absence of a catalyst or the use of an inefficient one can result in slow reaction rates and low conversion.

    • Solution: Employing a catalyst is crucial. A wide range of options, from Brønsted and Lewis acids to heterogeneous nanocatalysts, can significantly enhance reaction rates and yields.[4] For instance, sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have demonstrated exceptional performance.[4]

  • Reactant Properties: The nature of your aldehyde can significantly impact the yield. Aldehydes with electron-withdrawing groups (e.g., nitro groups) tend to produce higher yields, while sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may decrease reaction efficiency.[6]

  • Solvent Effects: The choice of solvent plays a critical role. While traditional solvents like ethanol are common, greener alternatives like water or solvent-free conditions have proven highly effective with certain catalysts.[3][7]

Q2: I'm observing a significant amount of the oxidized pyridine derivative as a side product. How can I prevent this?

A2: The oxidation of the 1,4-dihydropyridine product to the corresponding aromatic pyridine is a very common side reaction.[1][5] The driving force for this is the formation of a stable aromatic ring.[5] While sometimes desirable, if the 1,4-DHP is the target molecule, this oxidation must be minimized.

Strategies to Minimize Oxidation:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.[1][7]

  • Control Reaction Temperature: High temperatures can promote oxidation. Use the lowest effective temperature necessary for the reaction to proceed.

  • Avoid Harsh Oxidizing Agents: Unless the pyridine is the desired product, avoid conditions or reagents that have oxidizing properties. Classical methods for deliberate oxidation use reagents like nitric acid, KMnO₄, or CrO₃.[5][8] Accidental contamination or oxidative degradation of solvents can contribute to this side reaction.

  • Rapid Work-up and Isolation: Promptly isolating the 1,4-DHP product after the reaction is complete can reduce its exposure to air and potential oxidants.

Below is a diagram illustrating the main reaction pathway versus the competing oxidation side-reaction.

G Reactants Aldehyde + 2x β-Ketoester + NH₃ Reaction_Conditions Hantzsch Reaction (e.g., Reflux in EtOH) Reactants->Reaction_Conditions Undergoes DHP 1,4-Dihydropyridine (Desired Product) Oxidants Aerial O₂ / Heat Contaminants DHP->Oxidants Exposed to Pyridine Pyridine Derivative (Oxidized Side Product) Reaction_Conditions->DHP Forms Oxidants->Pyridine Leads to

Caption: Competing pathways in the Hantzsch synthesis.

Q3: The purification of my dihydropyridine product is difficult. What are the best strategies?

A3: Purification can indeed be challenging due to the nature of the product and potential side products.

Recommended Purification Techniques:

  • Recrystallization: For many 1,4-DHP products, which are often solids, recrystallization from a suitable solvent like ethanol is a highly effective method for achieving high purity.[3]

  • Filtration (for Greener Protocols): Modern, highly efficient protocols, especially those conducted in water or under solvent-free conditions, can yield a product that precipitates directly from the reaction mixture in high purity.[2][7] In these cases, simple filtration followed by washing with a cold solvent (like water) may be sufficient.[1]

  • Column Chromatography: If recrystallization fails or if there are multiple, similarly soluble products, column chromatography is a reliable option. A common mobile phase is a mixture of n-hexane and ethyl acetate.[9]

  • Magnetic Separation: When using magnetic nanocatalysts (e.g., Fe₃O₄-based), the catalyst can be easily removed from the reaction mixture with an external magnet, which greatly simplifies the work-up procedure before subsequent purification steps.[3]

The following workflow outlines a general troubleshooting process for the Hantzsch synthesis.

G Troubleshooting Workflow for Hantzsch Synthesis Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Problem->Check_Conditions Yes Success Successful Synthesis Problem->Success No Check_Catalyst Evaluate Catalyst (Type, Loading) Check_Conditions->Check_Catalyst Oxidation_Issue Oxidation to Pyridine? Check_Catalyst->Oxidation_Issue Check_Purification Optimize Purification (Recrystallization, Chromatography) Check_Purification->Success Oxidation_Issue->Check_Purification No Use_Inert Use Inert Atmosphere (N₂/Ar) Lower Temperature Oxidation_Issue->Use_Inert Yes Use_Inert->Check_Purification

Caption: A logical workflow for troubleshooting common issues.

Data & Protocols

Comparative Performance of Catalysts

The choice of catalyst is critical for optimizing the Hantzsch synthesis, directly impacting reaction time, temperature, and overall yield. The table below summarizes the performance of various catalysts for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
None (Classical) EthanolReflux865[4]
p-TSA EthanolReflux682[4]
Tannic Acid H₂O80194[4]
Fe₃O₄@SiO₂-SO₃H Ethanol600.596[4]
UiO-66-NH₂ EthanolRT0.595[4]

Analysis: The data clearly shows that catalyzed reactions are superior to the uncatalyzed classical method.[4] Modern heterogeneous and green catalysts not only provide excellent yields (>90%) but also significantly reduce reaction times and allow for milder conditions.[4]

Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Aqueous Medium

This protocol is an example of a green, efficient procedure that avoids organic solvents and catalysts.[2][10]

  • Reactant Charging: In a sealable tube reactor, add the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and an ammonium salt (e.g., ammonium carbonate, 1 mmol).

  • Aqueous Medium: Add 2-3 mL of water to the mixture.

  • Reaction: Seal the vessel and heat it to the desired temperature (e.g., 80-100°C) for the optimized time (typically 1-2 hours). The atmosphere inside can be air, nitrogen, or water steam.[2][7]

  • Isolation: After the reaction, cool the vessel to room temperature. The solid 1,4-dihydropyridine product will precipitate.

  • Purification: Collect the product by simple filtration. Wash the solid with cold water and dry it under a vacuum. The aqueous filtrate can often be recycled for subsequent reactions.[2][10]

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles

This protocol utilizes ultrasonic irradiation to accelerate the reaction under mild conditions.[5]

  • Reactant Preparation: In a flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and p-toluenesulfonic acid (PTSA) as a catalyst.

  • Micellar Medium: Add an aqueous solution of a surfactant (e.g., SDS, 0.1 M).

  • Reaction: Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for the optimized duration (often 30-60 minutes).[1]

  • Work-up: Upon completion, the product can typically be isolated by filtration or extraction.

  • Purification: Further purify the crude product by recrystallization from a solvent such as ethanol.

References

Technical Support Center: Purification of Polar Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar hydrazide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude polar hydrazide products?

A1: Common impurities often include unreacted starting materials such as esters or acyl chlorides, excess hydrazine hydrate, and byproducts from side reactions like the formation of hydrazones or symmetrically di-substituted hydrazides.[1]

Q2: How do I choose an appropriate purification technique for my polar hydrazide compound?

A2: The choice of purification method depends on the physicochemical properties of your hydrazide and its impurities, including solubility, polarity, and stability.[1] Recrystallization is suitable for solid compounds with good crystallinity. Column chromatography is versatile for separating mixtures based on polarity.[1] For highly polar or ionic hydrazides, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEC) may be necessary.[2]

Q3: My polar hydrazide is unstable on silica gel. What are my options?

A3: If your compound degrades on standard silica gel, which is acidic, you can deactivate the silica by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[3] Alternatively, you can use a less acidic stationary phase such as basic or neutral alumina, or other bonded phases like diol or amine.[3][4]

Q4: Can I use a protecting group strategy to simplify the purification of my polar hydrazide?

A4: Yes, temporarily masking highly polar functional groups with protecting groups can reduce the compound's polarity, potentially improving its solubility in common chromatography solvents and enhancing separation from polar impurities.[5] However, this adds extra steps for protection and deprotection, which must be high-yielding to be effective.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your polar hydrazide compounds.

Recrystallization Troubleshooting

Problem: My polar hydrazide will not dissolve in the chosen solvent, even with heating.

  • Cause: The solvent may not be polar enough.

  • Solution:

    • Try a more polar solvent such as ethanol, methanol, or a mixture like methanol-water.[1]

    • If your compound is a salt (e.g., hydrochloride), ensure you are using a sufficiently polar solvent, as salts are generally more soluble in polar solvents.

Problem: No crystals form upon cooling the solution.

  • Cause: The solution is likely not supersaturated.

  • Solution:

    • Induce crystallization:

      • Add a "seed" crystal of your pure compound.

      • Scratch the inside of the flask at the solution's surface with a glass rod.

    • Increase concentration: Gently evaporate some of the solvent to increase the solute concentration and then allow it to cool again.[1]

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The compound is precipitating from the solution at a temperature above its melting point, or the cooling is too rapid.

  • Solution:

    • Reheat the solution and add a small amount of additional solvent to ensure complete dissolution.

    • Allow the solution to cool more slowly.

    • Consider a different solvent system.[1]

Column Chromatography Troubleshooting

Problem: My polar hydrazide compound streaks or shows significant peak tailing in HPLC.

  • Cause: This is common for basic compounds like many hydrazides and is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.

  • Solution:

    • Mobile Phase Adjustment:

      • For basic hydrazides, operate at a low mobile phase pH (e.g., 2.5-4) to protonate the analyte and suppress silanol ionization.[3]

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[3]

      • Use a buffer to maintain a stable pH.

    • Column Selection:

      • Use a highly deactivated, end-capped column to minimize accessible silanol groups.[3]

Problem: My highly polar hydrazide is not retained on a C18 reverse-phase column.

  • Cause: The compound is too polar and has minimal hydrophobic interaction with the non-polar stationary phase.

  • Solution:

    • Use a More Polar Stationary Phase: Consider a reverse-phase column with embedded polar groups (EPG) or a phenyl-hexyl column.[3]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention and separation of highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[2]

Data Presentation

Table 1: Recrystallization of Polar Hydrazide Compounds

CompoundRecrystallization SolventYield (%)Purity
Betaine hydrazide hydrochlorideAbsolute ethanol66-78%Not Specified
Isoniazid95% Ethanol>90%>99% (HPLC)
CarbohydrazideWaterHighHigh

Table 2: Comparison of Chromatographic Techniques for Polar Hydrazide Purification

TechniqueStationary PhaseMobile PhaseAdvantagesCommon Issues
Normal-Phase Silica, AluminaNon-polar organic solvents (e.g., Hexane/Ethyl Acetate)Good for moderately polar compounds.Poor retention of very polar hydrazides, potential for compound degradation on acidic silica.[4]
Reverse-Phase C18, C8Polar solvents (e.g., Water/Acetonitrile/Methanol)Widely applicable, good for hydrazides with some hydrophobic character.Poor retention of highly polar hydrazides.[6]
HILIC Silica, Diol, AmineHigh organic content with a small aqueous portionExcellent retention for very polar and hydrophilic hydrazides.[2]Requires careful method development and column equilibration.
Ion-Exchange Charged resin (e.g., sulfopropyl or quaternary ammonium)Aqueous buffers with a salt or pH gradientIdeal for purifying ionizable/basic hydrazides.Sensitive to buffer pH and ionic strength.

Experimental Protocols

Protocol 1: General Recrystallization of a Polar Hydrazide
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrazide in various polar solvents (e.g., ethanol, methanol, water, acetonitrile) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude hydrazide in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely. Use gentle heating and stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]

Protocol 2: HILIC Purification of a Highly Polar Hydrazide
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., underivatized silica, amide, or zwitterionic phase).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting point is 95:5 (v/v) acetonitrile:water with 10 mM buffer.[3]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the crude hydrazide in the initial mobile phase. If solubility is an issue, use a slightly stronger solvent (higher aqueous content) but ensure it is miscible with the mobile phase.

  • Gradient Elution: Start with a high organic content and gradually increase the aqueous portion of the mobile phase to elute the polar compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., TLC or analytical HPLC) to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, being mindful of the compound's stability.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of the purified hydrazide and a high-purity internal standard into an NMR tube. Dissolve both in a known volume of a suitable deuterated solvent.[7]

  • NMR Acquisition: Acquire a 1H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete signal relaxation.[7]

  • Data Processing: Process the spectrum with minimal baseline correction and careful phasing.

  • Integration: Integrate a well-resolved, non-overlapping signal of the hydrazide and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the hydrazide compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizations

Purification_Method_Selection start Crude Polar Hydrazide is_solid Is the compound solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is it pure? recrystallization->is_pure end Pure Compound is_pure->end Yes is_pure->chromatography No is_ionic Is the compound ionic/basic? chromatography->is_ionic is_very_polar Highly polar? (Poor retention on RP-HPLC) is_ionic->is_very_polar No iec Ion-Exchange Chromatography is_ionic->iec Yes rp_hplc Reverse-Phase HPLC is_very_polar->rp_hplc No hilic HILIC is_very_polar->hilic Yes Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve dissolved_q Does it dissolve? dissolve->dissolved_q change_solvent Use more polar solvent/mixture dissolved_q->change_solvent No cool Cool slowly dissolved_q->cool Yes change_solvent->dissolve crystals_q Do crystals form? cool->crystals_q induce_xtal Induce crystallization (seed/scratch) crystals_q->induce_xtal Yes, but slow/none oil_out_q Does it oil out? crystals_q->oil_out_q No induce_xtal->cool reheat Reheat, add more solvent, cool slower oil_out_q->reheat Yes filter Filter and dry crystals oil_out_q->filter No reheat->cool end Pure Crystals filter->end HPLC_Troubleshooting_Polar_Hydrazide start HPLC Analysis of Polar Hydrazide problem Identify Problem start->problem no_retention No/Poor Retention on C18 problem->no_retention Poor Retention peak_tailing Peak Tailing/Broadening problem->peak_tailing Bad Peak Shape solution_no_retention Switch to HILIC or Polar-Embedded RP Column no_retention->solution_no_retention solution_tailing1 Adjust Mobile Phase pH (Low pH for basic hydrazides) peak_tailing->solution_tailing1 end Optimized Separation solution_no_retention->end solution_tailing2 Add Mobile Phase Modifier (e.g., TEA) solution_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column solution_tailing2->solution_tailing3 solution_tailing3->end

References

Technical Support Center: Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the hydrazinolysis of a corresponding ester precursor, typically ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate, with hydrazine hydrate. This reaction is usually performed in an alcohol solvent, such as ethanol or methanol, under reflux conditions.

Q2: What is a typical yield for this synthesis?

A2: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. While some literature on similar hydrazide syntheses reports yields from 60% to over 90%, achieving a high yield often requires careful optimization of the reaction parameters.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting ester on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, more polar product spot corresponding to the hydrazide.

Q4: What are the critical parameters to control for a high yield?

A4: The key parameters to control are the molar ratio of reactants, reaction temperature, and reaction time. Using an excess of hydrazine hydrate is often recommended to ensure the complete conversion of the ester.[3]

Q5: How can I purify the final product?

A5: this compound often has low solubility in alcohol solvents at room temperature.[4] Therefore, it may precipitate out of the reaction mixture upon cooling. The crude product can then be collected by filtration and purified by recrystallization, typically from ethanol or an ethanol/water mixture.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Increase the reflux time. Monitor the reaction by TLC until the starting ester spot is no longer visible. Consider increasing the amount of hydrazine hydrate (5-10 equivalents).[3]
Impure Starting Materials Ensure the starting ester (ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate) is of high purity. Purify the ester by recrystallization or column chromatography if necessary. Use a fresh, high-quality source of hydrazine hydrate.
Sub-optimal Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature. Use an appropriate heating mantle and condenser.
Hydrolysis of Hydrazine Hydrate While less common, ensure that the hydrazine hydrate has not been excessively exposed to air and moisture, which can affect its reactivity.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Ester This indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1. The unreacted ester can often be removed during recrystallization of the hydrazide product.
Formation of Diacylhydrazide This side product can form if the molar ratio of hydrazine hydrate to ester is too low. To minimize its formation, use a significant excess of hydrazine hydrate (at least 3-5 equivalents).[3]
Solvent Contamination Ensure the use of pure, dry ethanol or methanol as the reaction solvent.

Issue 3: Difficulty in Product Isolation

Potential Cause Recommended Solution
Product Remains Soluble If the product does not precipitate upon cooling, it may be due to a low concentration or the presence of impurities. Try to concentrate the reaction mixture by removing some of the solvent under reduced pressure. Placing the solution in an ice bath or refrigerator can also induce crystallization.
Oily Product Formation An oily product may indicate the presence of impurities. Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. Subsequent recrystallization will be necessary for purification.

Experimental Protocols

Synthesis of Ethyl 6-Oxo-1,6-dihydropyridine-3-carboxylate (Precursor)

A common route to the precursor involves the reaction of diethyl ethoxymethylenemalonate with an appropriate amino compound. For a detailed, specific protocol, it is recommended to consult relevant synthetic organic chemistry literature.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in absolute ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, this compound, should precipitate as a solid. Cooling in an ice bath can further promote precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure hydrazide.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Effect of Hydrazine Hydrate Equivalents on Yield

Entry Equivalents of Hydrazine Hydrate Reaction Time (h) Yield (%)
11.2655
23.0678
35.0685
410.0686

Note: These are representative data based on general principles of hydrazide synthesis and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Ethyl 6-oxo-1,6- dihydropyridine-3-carboxylate reagents Add Hydrazine Hydrate & Ethanol start->reagents 1. reflux Reflux (4-6h) reagents->reflux 2. cool Cool to RT reflux->cool 3. tlc TLC Monitoring reflux->tlc Monitor filter Filter Precipitate cool->filter 4. recrystallize Recrystallize from Ethanol filter->recrystallize 5. dry Dry under Vacuum recrystallize->dry 6. product Final Product: 6-Oxo-1,6-dihydropyridine-3- carboxylic acid hydrazide dry->product 7.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Hydrazide cause1 Incomplete Reaction start->cause1 cause2 Impure Starting Materials start->cause2 cause3 Side Reaction (Diacylhydrazide) start->cause3 sol1a Increase Reflux Time cause1->sol1a sol1b Increase Hydrazine Hydrate eq. cause1->sol1b sol2 Purify Starting Ester cause2->sol2 sol3 Use Excess Hydrazine Hydrate cause3->sol3

Caption: Troubleshooting logic for low yield in hydrazide synthesis.

References

addressing solubility issues of dihydropyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Addressing Solubility Issues of Dihydropyridine Carboxylic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My dihydropyridine carboxylic acid shows very low solubility in aqueous buffers. What are the primary strategies to improve its solubility?

A1: Poor aqueous solubility is a common challenge with dihydropyridine derivatives. Several effective strategies can be employed to enhance solubility. The choice of method depends on the specific physicochemical properties of your compound and the requirements of your experiment. Key strategies include:

  • pH Adjustment: As your compound is a carboxylic acid, its solubility is highly pH-dependent. Increasing the pH of the medium above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2]

  • Salt Formation: Creating a stable salt of the acidic drug is a widely used and effective method for increasing both solubility and dissolution rates.[3][4] This involves reacting the dihydropyridine carboxylic acid with a suitable base to form an alkali metal salt or an amine salt.

  • Use of Co-solvents: The solubility of hydrophobic compounds can be significantly increased by adding a water-miscible organic solvent, or co-solvent, to the aqueous medium.[3][5] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and glycerin.[3]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the poorly soluble drug, enhancing its apparent aqueous solubility.[6][7][8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[9][10] This can reduce drug particle size to a molecular level, improve wettability, and create amorphous forms, all of which enhance solubility and dissolution.[11]

  • Prodrug Approach: The carboxylic acid moiety can be chemically modified to create an ester prodrug. This modification can improve properties like membrane permeability. The ester is later hydrolyzed in vivo to release the active carboxylic acid.[12][13][14][15]

Q2: How does pH impact the solubility of my dihydropyridine carboxylic acid, and how can I determine the optimal pH?

A2: Dihydropyridine carboxylic acids are typically weak acids. Their solubility dramatically increases as the pH of the solution rises above their acid dissociation constant (pKa).[1][16]

  • Mechanism: At a pH below the pKa, the carboxylic acid group remains largely in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is more polar and has a much higher affinity for water, leading to increased solubility.[1][2]

  • Determining Optimal pH: To find the optimal pH, you should perform a pH-solubility profile experiment. This involves measuring the thermodynamic solubility of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). The resulting plot of solubility versus pH will show a significant increase in solubility as the pH surpasses the pKa, helping you identify a suitable pH for your experiments where the compound remains in solution.

Q3: What are solid dispersions, and how are they prepared?

A3: A solid dispersion is a system where a poorly water-soluble drug (the hydrophobic component) is dispersed within a highly soluble solid carrier (the hydrophilic matrix).[9][10][11] This formulation strategy enhances the dissolution rate and bioavailability of the drug.[17] Several methods are used for preparation:

  • Solvent Evaporation Method: The drug and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)) are dissolved in a common organic solvent. The solvent is then evaporated under vacuum, leaving a solid mass where the drug is finely dispersed within the carrier matrix.[9][17]

  • Melting (Fusion) Method: The drug and a meltable carrier are heated until they melt together, forming a liquid solution. This melt is then rapidly cooled and solidified. This method avoids the use of organic solvents.[17]

  • Lyophilization (Freeze-Drying): The drug and carrier are co-dissolved in a suitable solvent (often a mixture including water), and the solution is then frozen and subjected to a high vacuum. The solvent sublimates, leaving a porous, highly soluble solid dispersion.[11][17]

Q4: Can I use a prodrug strategy for a dihydropyridine carboxylic acid, and what are the benefits?

A4: Yes, a prodrug approach is a viable and common strategy. For a carboxylic acid, this typically involves esterification to mask the polar carboxyl group.[12][13][14]

  • Benefits:

    • Improved Permeability: The primary benefit is often to increase lipophilicity, which can enhance the drug's ability to cross biological membranes, thereby improving absorption and bioavailability.[15]

    • Masking Unwanted Properties: It can solve formulation problems or mask an unpleasant taste.[12]

  • Mechanism: An ester prodrug is generally inactive. After administration, it is converted back to the active carboxylic acid parent drug by esterase enzymes present in the body.[15][] The key is to design an ester that is stable in its dosage form but is efficiently hydrolyzed in vivo.[12]

Troubleshooting Guides

Issue: My compound precipitates from the aqueous buffer during my experiment.

This is a common issue stemming from exceeding the compound's solubility limit under the specific experimental conditions. Use the following workflow to diagnose and solve the problem.

G start Precipitation Observed q1 Is the pH of the buffer controlled and stable? start->q1 a1_yes Yes q1->a1_yes pH stable a1_no No q1->a1_no pH unstable q2 Is the experimental pH above the compound's pKa? a1_yes->q2 sol1 Action: Ensure buffer capacity is sufficient. Re-measure and adjust pH. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a co-solvent being used? a2_yes->q3 sol2 Action: Increase buffer pH to > pKa + 1 unit to ensure ionization and higher solubility. a2_no->sol2 end Problem Resolved sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3a Action: Increase the percentage of the co-solvent (e.g., DMSO, PEG 400) in the final solution. a3_yes->sol3a sol3b Action: Introduce a biocompatible co-solvent (e.g., 5-10% PEG 400 or ethanol) to the buffer. a3_no->sol3b sol3a->end sol3b->end

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

The following tables summarize quantitative data on solubility enhancement for relevant compounds.

Table 1: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs This table illustrates the general effect of common co-solvents on drug solubility.

DrugCo-solvent SystemSolubility Enhancement (Fold Increase)
EtoricoxibWater + PEG 400> 100
MeloxicamWater + PEG 400~ 50
AceclofenacWater + Propylene Glycol~ 60
PiroxicamWater + Ethanol + Sodium Caprylate> 200
(Data synthesized from reference[3])

Table 2: Solubility of Dihydropyridine Derivatives in Different Media This table provides examples of how the medium affects the solubility of dihydropyridine compounds.

CompoundMediumSolubility (µg/mL)
NifedipineWater5.8
NifedipineWater + 2% Tween 80110
Felodipine0.1 M HCl~ 1
FelodipinePhosphate Buffer (pH 6.5)< 0.5
IsradipineWater< 1
(Data compiled from publicly available pharmaceutical studies)

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol details the gold-standard shake-flask method, as described by Higuchi and Connors, to determine the equilibrium solubility of a compound.[19]

Objective: To determine the maximum concentration of a dihydropyridine carboxylic acid that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

  • Dihydropyridine carboxylic acid (solid)

  • Selected solvent/buffer (e.g., phosphate buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles will remain visible after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that medium at that temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis prep1 Add excess solid compound to vial prep2 Add known volume of buffer prep1->prep2 eq1 Seal and agitate at constant temperature (24-48 hours) prep2->eq1 sep1 Centrifuge to pellet undissolved solid eq1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 sep4 Quantify concentration via HPLC sep3->sep4 G start Select Strategy q1 Is the compound ionizable (acidic/basic)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strat1 Primary Strategy: pH Adjustment & Salt Formation a1_yes->strat1 strat3 Primary Strategy: Solid Dispersions, Co-solvents, or Complexation a1_no->strat3 q2 Is the compound stable at high/low pH? strat1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is permeability also a concern? a2_yes->q3 strat2 Alternative Strategy: Solid Dispersions or Complexation (Cyclodextrin) a2_no->strat2 strat2->q3 strat3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no strat4 Advanced Strategy: Prodrug Approach a3_yes->strat4 end Proceed with Formulation a3_no->end strat4->end

References

Technical Support Center: Catalyst Selection for Efficient Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient hydrazone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during catalyzed hydrazone synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor product formation. The rate can be very slow at neutral or high pH.[1]Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1]
Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions.Screen a variety of acid catalysts (e.g., acetic acid, citric acid, aniline derivatives) to find the most effective one for your system.[2][3] Consider metal catalysts like CeCl₃·7H₂O for certain substrates.[4]
Low Reactivity/Steric Hindrance: Bulky groups on the aldehyde/ketone or hydrazine can impede the reaction. Ketones are generally less reactive than aldehydes.[1]Increase the reaction temperature or prolong the reaction time.[1] For sterically hindered substrates, a more active catalyst may be required.
Poor Quality Reagents: Impurities in the starting materials can interfere with the catalyst and the reaction.[1]Ensure the purity of the aldehyde/ketone and hydrazine. Purify starting materials if necessary.[1]
Formation of Side Products (e.g., Azines) Stoichiometry: An excess of the carbonyl compound can lead to the initial hydrazone product reacting further to form an azine, especially with unsubstituted hydrazine.[1]Use a 1:1 molar ratio of reactants.[1] Consider adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[1]
Catalyst-Induced Side Reactions: Some catalysts might promote undesired parallel or subsequent reactions.If azine formation is persistent, try a milder catalyst or catalyst-free conditions, though this may require longer reaction times.
Slow Reaction Rate Suboptimal Catalyst Concentration: Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions or be unnecessary.Optimize the catalyst loading. Start with a catalytic amount (e.g., a few drops of acetic acid or 2 mol% for metal catalysts) and adjust as needed based on reaction monitoring.[4][5]
Inappropriate Solvent: The solvent can significantly influence the reaction rate and catalyst activity.Ethanol is often a good choice due to its ability to solvate reactants and interact with acid catalysts.[3] Experiment with other protic or aprotic solvents to find the optimal medium.
Difficulty in Product Isolation/Purification Catalyst Residue: The catalyst may co-precipitate with the product or interfere with crystallization.If using a solid catalyst, it can be filtered off. For soluble catalysts, a workup procedure involving washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic catalysts.
Product is an Oil or Difficult to Crystallize: Some hydrazones are not crystalline at room temperature.Purification by column chromatography may be necessary.[6] Trying different crystallization solvents or techniques like slow evaporation or trituration can also be effective.

Catalyst Performance Data

The selection of a catalyst can significantly impact the yield and reaction time of hydrazone synthesis. Below is a summary of catalyst performance under various conditions.

CatalystSubstratesSolventTemperatureTimeYield (%)Reference
Acetic Acid (catalytic)l-menthone, benzoyl hydrazidesMethanolReflux4 hrs-[5]
Citric Acid (0.1 g)2-hydrazinobenzimidazole, benzaldehydeEthanolReflux-88-94[3]
Acetic Acid2-hydrazinobenzimidazole, benzaldehydeMethanol--78-85[3]
CeCl₃·7H₂O (2 mol%)3,4-dimethoxy benzaldehyde, N,N-dimethylhydrazineMethanolRoom Temp.5 min97[4]
CeCl₃·7H₂O (2 mol%)3,4-dimethoxyacetophenone, N,N-dimethylhydrazinetert-Butanol60 °C12 hrs63[4]
Aniline (10 mM)AcGRGDSGG−hydrazide, glyoxylyl−LYRAG0.1 M NH₄OAc (pH 5.7)Room Temp.-~70-fold rate enhancement[7]
MgO nanoparticlesAromatic hydrazines, aldehydes/ketonesSolvent-free (ultrasonic)--High[8]

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst typically required for hydrazone synthesis?

A1: The formation of hydrazones is a pH-sensitive reaction that is generally acid-catalyzed.[1] The optimal pH is typically in the mildly acidic range of 4.5-6.[1] The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, a high concentration of acid can protonate the hydrazine nucleophile, rendering it unreactive.[1]

Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:

  • Steric Effects: Aldehydes have a single hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[1]

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]

Q3: How can I monitor the progress of my hydrazone formation reaction?

A3: Several analytical techniques can be used to effectively monitor the reaction progress:

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify the reactants and products in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the changes in chemical shifts of key protons or carbons as the reaction progresses.[1]

Q4: Can hydrazone synthesis be performed without a catalyst?

A4: Yes, hydrazone formation can proceed without a catalyst, but the reaction is often much slower.[3] For many applications, especially with less reactive substrates, a catalyst is necessary to achieve a reasonable reaction rate and yield.

Q5: What are some "green" or environmentally friendly catalyst options for hydrazone synthesis?

A5: There is a growing interest in developing more sustainable synthetic methods. Some greener catalyst options for hydrazone synthesis include:

  • Citric Acid: A natural, biodegradable, and non-toxic acid that has been shown to be an effective catalyst.[3]

  • MgO Nanoparticles: These have been used as a heterogeneous catalyst under solvent-free conditions, which aligns with green chemistry principles.[8]

  • Mechanochemical Synthesis: This approach, which involves grinding solid reactants together, can sometimes proceed without the need for a solvent or catalyst.[9]

Experimental Protocols & Methodologies

General Experimental Workflow for Hydrazone Synthesis

A general workflow for a typical acid-catalyzed hydrazone synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aldehyde/Ketone and Hydrazine solvent 2. Add Solvent reagents->solvent catalyst 3. Add Catalyst solvent->catalyst react 4. Heat/Stir (Reflux if necessary) catalyst->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor cool 6. Cool Reaction & Induce Crystallization monitor->cool isolate 7. Isolate Product (Filtration) cool->isolate purify 8. Recrystallize/Purify isolate->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for hydrazone synthesis.[1]

Detailed Protocol for Acid-Catalyzed Hydrazone Synthesis

This protocol is a representative example for the synthesis of a hydrazone using a catalytic amount of acetic acid.[5]

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add Hydrazine: To this solution, add an equimolar amount of the appropriate hydrazine derivative (1.0 eq).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the product can often be precipitated by adding the reaction mixture to ice-cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathways and Logical Relationships

Catalyst Selection Logic

The choice of catalyst is a critical step in optimizing hydrazone synthesis. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.

G start Start: Hydrazone Synthesis substrates Assess Substrate Reactivity (Aldehyde vs. Ketone, Steric Hindrance) start->substrates conditions Define Reaction Conditions (pH, Temperature, Solvent) substrates->conditions initial_choice Initial Catalyst Selection conditions->initial_choice acid_cat Weak Acid Catalyst (e.g., Acetic Acid, Citric Acid) initial_choice->acid_cat General Purpose metal_cat Metal Catalyst (e.g., CeCl₃·7H₂O) initial_choice->metal_cat Specific Substrates no_cat Catalyst-Free initial_choice->no_cat Highly Reactive Substrates run_rxn Run Small-Scale Test Reaction acid_cat->run_rxn metal_cat->run_rxn no_cat->run_rxn analyze Analyze Results (Yield, Rate, Purity) run_rxn->analyze optimize Optimize Catalyst Loading & Conditions analyze->optimize Sub-optimal scale_up Scale-Up Synthesis analyze->scale_up Optimal troubleshoot Troubleshoot Issues (Low Yield, Side Products) analyze->troubleshoot Problematic optimize->run_rxn troubleshoot->initial_choice

Caption: Logical workflow for catalyst selection in hydrazone synthesis.

Acid-Catalyzed Mechanism of Hydrazone Formation

The following diagram illustrates the generally accepted mechanism for acid-catalyzed hydrazone formation.

G cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration R₂C=O R₂C=O R₂C=O⁺H R₂C=O⁺H R₂C=O->R₂C=O⁺H + H⁺ H⁺ H⁺ R₂C=O⁺H_2 R₂C=O⁺H R₂C=O⁺H->R₂C=O⁺H_2 R₂C(O⁺H)-NH₂NHR' R₂C(O⁺H)-NH₂NHR' R₂C=O⁺H_2->R₂C(O⁺H)-NH₂NHR' + H₂NNHR' H₂NNHR' H₂NNHR' R₂C(O⁺H)-NH₂NHR'_2 R₂C(O⁺H)-NH₂NHR' R₂C(O⁺H)-NH₂NHR'->R₂C(O⁺H)-NH₂NHR'_2 R₂C(OH)-NH⁺NHR' R₂C(OH)-NH⁺NHR' R₂C(O⁺H)-NH₂NHR'_2->R₂C(OH)-NH⁺NHR' R₂C(OH)-NH⁺NHR'_2 R₂C(OH)-NH⁺NHR' R₂C(OH)-NH⁺NHR'->R₂C(OH)-NH⁺NHR'_2 R₂C=N-NHR' R₂C=N-NHR' R₂C(OH)-NH⁺NHR'_2->R₂C=N-NHR' - H₂O, - H⁺ H₂O H₂O

References

Technical Support Center: Managing Aspartimide Formation in Peptide Synthesis with Hydrazide Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing aspartimide formation in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of hydrazide protection to minimize this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in peptide synthesis?

Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy.[1][2][3] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[2][3] This reaction is problematic for several reasons:

  • Formation of Impurities: It leads to the formation of α- and β-peptide impurities through hydrolysis of the aspartimide ring, which are often difficult to separate from the target peptide.[2][3]

  • Racemization: The process can result in racemization at the α-carbon of the aspartic acid residue.[2][3]

  • Lower Yields: The formation of these byproducts reduces the overall yield of the desired peptide.[4]

  • Difficult Purification: The resulting impurities can complicate the purification process, increasing time and cost.[2][4]

Q2: How does hydrazide protection help in preventing aspartimide formation?

Hydrazide protection of the aspartic acid side-chain carboxyl group is an effective strategy to suppress aspartimide formation.[1][5] The acyl hydrazide group is less electrophilic than the commonly used ester-based protecting groups (like tert-butyl ester, OtBu), making it less susceptible to nucleophilic attack by the backbone amide nitrogen.[2] This strategy has been shown to significantly reduce aspartimide formation, even under microwave conditions.[1][5]

Q3: What are the advantages of using hydrazide protection over other methods?

While other methods exist to minimize aspartimide formation, such as using bulky ester protecting groups or modifying Fmoc-deprotection conditions, hydrazide protection offers several advantages:

  • High Efficiency: It has been demonstrated to decrease aspartimide formation to less than 1%, a significant improvement over the 7% observed with the standard Asp(OtBu) protection in certain sequences.[2][4]

  • Compatibility: The hydrazide protecting group is stable under standard Fmoc-SPPS conditions.

  • Clean Deprotection: The deprotection step is typically clean and efficient, yielding the native aspartic acid residue.[1]

Troubleshooting Guide

Issue 1: I am still observing significant aspartimide formation even with hydrazide protection.

  • Possible Cause 1: Incomplete Protection: Ensure that the starting Fmoc-Asp(NHNH-Boc)-OH monomer is of high purity and that the protection is complete.

  • Troubleshooting Step 1: Verify the purity of the protected amino acid monomer by HPLC and mass spectrometry before use.

  • Possible Cause 2: Harsh Deprotection Conditions: While hydrazide is robust, prolonged exposure to harsh basic conditions during Fmoc removal could potentially contribute to side reactions.

  • Troubleshooting Step 2: Optimize the Fmoc deprotection conditions. Consider using a weaker base or reducing the deprotection time if the sequence is particularly prone to aspartimide formation.

Issue 2: I am having trouble with the deprotection of the hydrazide group.

  • Possible Cause 1: Inefficient Copper-Mediated Hydrolysis: The concentration of copper sulfate (CuSO₄), temperature, or reaction time may be insufficient for complete deprotection.

  • Troubleshooting Step 1: Ensure the correct concentration of aqueous CuSO₄ is used. The literature suggests a protocol of 37°C for 3 hours.[2][4] Optimization of this step for your specific peptide sequence may be necessary.

  • Possible Cause 2: Presence of Chelating Agents: Residual reagents from previous steps that can chelate copper ions may inhibit the deprotection reaction.

  • Troubleshooting Step 2: Ensure the resin is thoroughly washed to remove any potential chelating agents before proceeding with the hydrazide deprotection.

Issue 3: I am observing side products after the deprotection step.

  • Possible Cause 1: Oxidation of Sensitive Residues: The copper-mediated deprotection conditions might lead to the oxidation of sensitive amino acid residues such as methionine (Met) or cysteine (Cys).

  • Troubleshooting Step 1: If your peptide contains oxidation-prone residues, consider performing the deprotection under an inert atmosphere (e.g., argon or nitrogen) and using degassed solutions. Including a scavenger, such as methionine, in the deprotection cocktail might also be beneficial.

Quantitative Data Summary

The following table summarizes the reported efficiency of hydrazide protection in suppressing aspartimide formation compared to the standard tert-butyl (OtBu) protection.

Protecting GroupPeptide Sequence ContextAspartimide Formation (%)Reference
Asp(NHNH-Boc)Asp-Arg motif in fluoroacetate dehalogenase< 1%[2][4]
Asp(OtBu)Asp-Arg motif in fluoroacetate dehalogenase7%[2][4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Asp(NHNH-Boc)-OH

This protocol describes the formation of the Boc-hydrazide protected aspartic acid monomer.

  • Anhydride Formation: Start with N-terminally protected aspartic acid. React it with acetic anhydride to form the intramolecular anhydride.

  • Ring Opening: Perform a ring-opening reaction of the anhydride using Boc hydrazine. This will result in the formation of the Boc-hydrazide protected aspartic acid.

Protocol 2: Deprotection of the Hydrazide Group

This protocol outlines the procedure for converting the aspartic acid hydrazide back to the native aspartic acid after solid-phase synthesis.

  • Resin Preparation: After completion of the peptide synthesis, thoroughly wash the resin-bound peptide.

  • Deprotection Cocktail: Prepare an aqueous solution of copper sulfate (CuSO₄).

  • Reaction: Treat the resin with the CuSO₄ solution.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.[2][4]

  • Washing: After the reaction is complete, thoroughly wash the resin to remove copper salts.

  • Cleavage and Final Deprotection: Proceed with the standard cleavage and final deprotection of the peptide from the solid support.

Visual Guides

Aspartimide_Formation_Pathway Peptide_Backbone Peptide Backbone with Asp(OR) Deprotonation Deprotonation of Backbone Amide Peptide_Backbone->Deprotonation Base-catalyzed Piperidine Piperidine (Base) Piperidine->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate Nucleophilic_Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Beta_Peptides α- and β-Peptide Byproducts Hydrolysis->Alpha_Beta_Peptides

Caption: Base-catalyzed pathway of aspartimide formation.

Hydrazide_Protection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Start Start SPPS Coupling Couple Fmoc-Asp(NHNH-Boc)-OH Start->Coupling Elongation Continue Peptide Elongation Coupling->Elongation Hydrazide_Deprotection Treat with aq. CuSO₄ (37°C, 3h) Elongation->Hydrazide_Deprotection Final_Cleavage Global Deprotection and Cleavage from Resin Hydrazide_Deprotection->Final_Cleavage Purification Purify Peptide Final_Cleavage->Purification

Caption: Workflow for SPPS using hydrazide protection.

Troubleshooting_Logic Problem Problem Encountered Aspartimide_Observed Aspartimide Formation Still Observed Problem->Aspartimide_Observed Issue Deprotection_Issue Hydrazide Deprotection Incomplete/Failed Problem->Deprotection_Issue Issue Side_Products Side Products After Deprotection Problem->Side_Products Issue Check_Monomer Check Purity of Fmoc-Asp(NHNH-Boc)-OH Aspartimide_Observed->Check_Monomer Possible Cause: Incomplete Protection Optimize_Fmoc Optimize Fmoc Deprotection Conditions Aspartimide_Observed->Optimize_Fmoc Possible Cause: Harsh Conditions Check_CuSO4 Verify CuSO₄ Concentration, Temp, and Time Deprotection_Issue->Check_CuSO4 Possible Cause: Inefficient Hydrolysis Check_Washing Ensure Thorough Washing Before Deprotection Deprotection_Issue->Check_Washing Possible Cause: Chelating Agents Inert_Atmosphere Use Inert Atmosphere and Degassed Solutions Side_Products->Inert_Atmosphere Possible Cause: Oxidation

Caption: Troubleshooting logic for common issues.

References

troubleshooting unexpected results in spectroscopic analysis of dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the spectroscopic analysis of dihydropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal is weak or absent.

  • Possible Cause: This is a classic indication of oxidation of your 1,4-dihydropyridine sample to its corresponding pyridine derivative.[1] The N-H proton of the 1,4-dihydropyridine ring, which typically appears as a singlet, disappears upon aromatization.[1]

  • Troubleshooting Steps:

    • Confirm Oxidation with Mass Spectrometry: Analyze your sample by mass spectrometry and look for a molecular ion peak corresponding to the pyridine derivative. This will have a molecular weight that is two daltons less than the parent dihydropyridine.

    • Deuterium Exchange: To confirm the assignment of a suspected N-H proton signal, add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum. The N-H proton signal will exchange with deuterium and either disappear or significantly decrease in intensity.[1]

    • Review Sample Handling: Dihydropyridines are susceptible to oxidation, especially when exposed to air and light.[1][2] Ensure that all synthesis, work-up, and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.[1]

Issue 2: The signals in my ¹H NMR spectrum are broad.

  • Possible Causes:

    • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of acid or water in the NMR solvent, leading to signal broadening.[1]

    • Conformational Dynamics: The dihydropyridine ring can exist in different conformations. If the rate of interconversion between these conformations is on the NMR timescale, it can result in broadened signals.[1]

    • Paramagnetic Impurities: The presence of paramagnetic species, even in small amounts, can cause significant broadening of NMR signals.[1]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure your deuterated solvents are of high purity and stored properly to minimize water content.

    • Temperature Study: Acquiring NMR spectra at different temperatures can help determine if the broadening is due to conformational dynamics.

    • Sample Filtration: Filter your sample before analysis to remove any particulate matter which may contain paramagnetic impurities.

Issue 3: I am not observing the expected molecular ion peak in the mass spectrum.

  • Possible Cause: Dihydropyridines can undergo fragmentation in the mass spectrometer.

  • Troubleshooting Steps:

    • Look for Characteristic Fragments: In electrospray ionization (ESI) mass spectrometry, 1,4-dihydropyridines typically show a prominent protonated molecular ion peak [M+H]⁺.[1] Common fragmentation pathways include the loss of substituents, particularly from the ester groups at the C3 and C5 positions.[1]

    • Check for Oxidized Product: As mentioned previously, check for a peak corresponding to the pyridine derivative (M-2).

Issue 4: My UV-Vis spectrum has changed over time, showing a decrease in absorbance at the original λmax and the appearance of new peaks.

  • Possible Cause: This is a strong indication of photodegradation, where the dihydropyridine is oxidized to its pyridine derivative.[3] The dihydropyridine ring is highly photosensitive.[2]

  • Troubleshooting Steps:

    • Protect from Light: Always prepare and handle dihydropyridine solutions in amber-colored glassware or vials wrapped in aluminum foil.[3] Work in a dark room or under amber/red light whenever possible.[2]

    • Prepare Fresh Solutions: Prepare solutions fresh before use to minimize degradation.[2]

    • Solvent Considerations: The rate of photodegradation can be influenced by the solvent. Test the stability of your compound in different high-purity solvents.[3]

Quantitative Data Summary

Table 1: Typical Spectroscopic Data for a Generic 1,4-Dihydropyridine and its Oxidized Pyridine Derivative.

Parameter1,4-DihydropyridineOxidized Pyridine Derivative
UV-Vis (λmax) ~230-240 nm and ~330-360 nmShift to shorter wavelengths
¹H NMR (N-H) δ 5.5-9.2 ppm (singlet)Absent
¹H NMR (Aromatic) -δ 7.0-8.5 ppm
Mass Spec (m/z) [M+H]⁺[(M-2)+H]⁺
IR (N-H stretch) 3200-3400 cm⁻¹Absent

Table 2: Common Mass Fragmentation Patterns of 1,4-Dihydropyridines (ESI-MS). [1]

FragmentationDescription
[M+H]⁺ Protonated molecular ion.
Loss of Substituents Commonly observed loss of ester groups from C3 and C5 positions.
Loss of C4 Substituent Release of the substituent at the C4 position of the pyridine ring is common under electron ionization.

Experimental Protocols

Protocol 1: Assessing Photostability of a 1,4-Dihydropyridine using UV-Vis Spectrophotometry

This protocol provides a method to determine the rate of photodegradation of a 1,4-dihydropyridine in solution.

Materials:

  • 1,4-Dihydropyridine compound

  • Spectrophotometer-grade solvent (e.g., methanol, ethanol)

  • Amber volumetric flasks and quartz cuvettes

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., UV lamp)

Procedure:

  • Prepare Stock Solution: In an amber volumetric flask, accurately prepare a stock solution of the 1,4-dihydropyridine in the chosen solvent to a known concentration (e.g., 1 mg/mL). Protect this solution from light at all times.

  • Determine λmax: Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5 AU. Scan the solution across a relevant UV wavelength range to determine the wavelength of maximum absorbance (λmax).

  • Initial Spectrum: Prepare a fresh dilution in a quartz cuvette to an absorbance of approximately 1.0 AU at λmax. Immediately record the UV-Vis spectrum. This is your time zero measurement.

  • Light Exposure: Place the cuvette under the controlled light source.

  • Monitor Degradation: At regular intervals, remove the cuvette and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax against time to determine the degradation kinetics. A decrease in absorbance at the original λmax and the appearance of new peaks at different wavelengths indicate degradation.[4]

Protocol 2: ¹H NMR Sample Preparation and Analysis

Materials:

  • 1,4-Dihydropyridine compound

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipettes and a filter

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the dihydropyridine sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Capping: Cap the NMR tube securely.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Deuterium Exchange (Optional): If confirmation of an N-H proton is required, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh DHP dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter uv_vis UV-Vis filter->uv_vis nmr NMR filter->nmr ms Mass Spec filter->ms interpret Analyze Spectra uv_vis->interpret nmr->interpret ms->interpret troubleshoot Troubleshoot Anomalies interpret->troubleshoot Unexpected Results

Caption: Experimental workflow for spectroscopic analysis of dihydropyridines.

signaling_pathway DHP Dihydropyridine (e.g., Nifedipine) LTCC L-type Calcium Channel (α1 subunit) DHP->LTCC binds to Ca_influx Ca²⁺ Influx (blocked) LTCC->Ca_influx inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx->Vascular_Smooth_Muscle reduction in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of dihydropyridine action on L-type calcium channels.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Dihydropyridine Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of novel dihydropyridine hydrazides, supported by comparative experimental data.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Dihydropyridine hydrazides have emerged as a promising class of compounds, demonstrating significant activity against a spectrum of bacterial and fungal pathogens. This guide provides a comparative overview of the antimicrobial efficacy of various dihydropyridine hydrazide derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the general research and development workflow.

Quantitative Antimicrobial Activity

The antimicrobial potential of synthesized dihydropyridine hydrazide derivatives has been evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial efficacy, was determined for each compound. The data, summarized in the table below, highlights the varying degrees of activity based on structural modifications to the dihydropyridine hydrazide core.

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
DHP-H1 Staphylococcus aureus6.25Ampicillin12.5
Escherichia coli12.5Ampicillin25
Klebsiella pneumoniae (MDR)12.5--
DHP-H2 Bacillus subtilis2.5--
Escherichia coli2.5--
Klebsiella pneumoniae2.5--
DHP-H3 Helicobacter pylori (Strain 1)≤ 8Metronidazole-
Helicobacter pylori (Strain 2)≤ 8--
Helicobacter pylori (Strain 3)≤ 8--
DHP-H4 Staphylococcus epidermidis< 1Nitrofurantoin3.91
Bacillus subtilis< 1Nitrofurantoin3.91

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The synthesis and antimicrobial evaluation of dihydropyridine hydrazides follow established methodologies in medicinal chemistry and microbiology. The protocols outlined below are generalized from several key studies in the field.

General Synthesis of Dihydropyridine Hydrazide Derivatives

The synthesis of the dihydropyridine hydrazide scaffold is typically achieved through a multi-step reaction process.

  • Synthesis of Dihydropyridine Ester: An appropriate aromatic or heterocyclic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) are refluxed in a suitable solvent such as ethanol. The resulting product is a dihydropyridine derivative containing ester functionalities.

  • Hydrazinolysis: The synthesized dihydropyridine ester is then treated with hydrazine hydrate in a solvent like ethanol and refluxed. This step converts the ester groups into hydrazide moieties, yielding the core dihydropyridine hydrazide structure.

  • Formation of Hydrazones (Optional): To generate further derivatives, the dihydropyridine hydrazide can be reacted with various aromatic or heterocyclic aldehydes in the presence of a catalytic amount of glacial acetic acid. The resulting precipitate is filtered, dried, and recrystallized to yield the final dihydropyridine hydrazone derivative.

Structural confirmation of the synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Disc Diffusion Method:

  • Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing the Research Workflow

The following diagram illustrates the general workflow from the synthesis of dihydropyridine hydrazide derivatives to their antimicrobial evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (Aldehyde, β-Ketoester, Ammonia Source) dhp_ester Dihydropyridine Ester Synthesis start->dhp_ester hydrazinolysis Hydrazinolysis with Hydrazine Hydrate dhp_ester->hydrazinolysis dhp_hydrazide Dihydropyridine Hydrazide hydrazinolysis->dhp_hydrazide hydrazone_formation Hydrazone Formation (Optional, with Aldehydes) dhp_hydrazide->hydrazone_formation final_compounds Final Dihydropyridine Hydrazide Derivatives dhp_hydrazide->final_compounds hydrazone_formation->final_compounds characterization Structural Characterization (FT-IR, NMR, MS) final_compounds->characterization screening_start Antimicrobial Activity Testing characterization->screening_start mic_determination MIC Determination (Broth Microdilution) screening_start->mic_determination disk_diffusion Agar Disk Diffusion screening_start->disk_diffusion data_analysis Data Analysis & Comparison mic_determination->data_analysis disk_diffusion->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study

Caption: General workflow for synthesis and antimicrobial evaluation.

Mechanism of Action and Structure-Activity Relationship

While the precise mechanism of action for all dihydropyridine hydrazides is not fully elucidated, some studies suggest that these compounds may exert their antimicrobial effects through various pathways. For instance, certain dihydropyridine derivatives have been shown to target essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication. The hydrazone moiety is known to be a key pharmacophore that can chelate metal ions essential for enzymatic activity or interact with the active sites of microbial enzymes.

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings of the dihydropyridine and hydrazone moieties significantly influence the antimicrobial potency. The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with the target site. The following logical diagram depicts the key relationships influencing the antimicrobial activity.

G cluster_compound Compound Properties cluster_activity Biological Effect core Dihydropyridine Hydrazide Core target_interaction Interaction with Microbial Target (e.g., DNA Gyrase) core->target_interaction substituents Substituents on Aromatic Rings lipophilicity Lipophilicity substituents->lipophilicity electronic_effects Electronic Effects (Electron-withdrawing/donating) substituents->electronic_effects membrane_permeability Cell Membrane Permeability lipophilicity->membrane_permeability electronic_effects->target_interaction antimicrobial_activity Antimicrobial Activity (MIC Value) target_interaction->antimicrobial_activity membrane_permeability->antimicrobial_activity

Caption: Factors influencing antimicrobial activity.

The Pivotal Role of the Hydrazone Moiety in the Biological Activity of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide analogs, a class of compounds with significant potential in antimicrobial and anticancer applications. By examining the impact of various structural modifications on their biological efficacy, this document serves as a valuable resource for guiding future drug design and development efforts.

The core structure, this compound, serves as a versatile scaffold. The introduction of a hydrazone linkage (-NH-N=CH-) through condensation with various aldehydes and ketones allows for the exploration of a wide range of chemical diversity, profoundly influencing the biological activity of the resulting analogs. This guide synthesizes findings from various studies on analogous heterocyclic hydrazones to elucidate the SAR of this promising compound class.

General Synthesis Pathway

The synthesis of this compound analogs typically follows a straightforward two-step process. The initial step involves the formation of the core hydrazide, which is then condensed with a variety of carbonyl compounds to yield the final hydrazone derivatives.

Synthesis_Pathway Ester Ethyl 6-oxo-1,6- dihydropyridine-3-carboxylate Hydrazide 6-Oxo-1,6-dihydropyridine-3- carboxylic acid hydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazone 6-Oxo-1,6-dihydropyridine-3- carbohydrazone Analog Hydrazide->Hydrazone Glacial Acetic Acid (cat.), Ethanol, Reflux Aldehyde_Ketone Substituted Aldehyde or Ketone (R-CHO/R-COR') Aldehyde_Ketone->Hydrazone

A typical synthetic route to the target hydrazone analogs.

Structure-Activity Relationship: Insights from Analogous Systems

While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in a single source, valuable insights can be drawn from studies on structurally similar pyridinone and other heterocyclic hydrazones. The biological activity is significantly modulated by the nature of the substituent (R-group) introduced via the aldehyde or ketone.

Antimicrobial Activity

The antimicrobial potency of hydrazone analogs is heavily influenced by the electronic and steric properties of the substituents on the aromatic or heterocyclic ring attached to the azomethine group.

Key Observations from Analogous Compounds:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the aromatic ring often enhances antibacterial activity. This is attributed to an increase in the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

  • Electron-donating groups: Conversely, electron-donating groups like methoxy or hydroxyl can also contribute to significant activity, potentially through different mechanisms of interaction with bacterial targets.

  • Heterocyclic Rings: Incorporation of other heterocyclic rings, such as furan, thiophene, or pyridine, can lead to potent antimicrobial agents. These moieties can engage in additional hydrogen bonding or other interactions with the active sites of bacterial enzymes.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Analogous Hydrazone Derivatives

Compound IDR-Group (Substituent)S. aureusB. subtilisE. coliP. aeruginosaReference
A1 4-Chlorophenyl6.2512.52550[1]
A2 4-Nitrophenyl3.126.2512.525[1]
A3 2-Hydroxyphenyl12.52550100[2]
A4 4-Methoxyphenyl6.256.2512.525[2]
A5 2-Furyl3.123.126.2512.5[3]
A6 2-Thienyl6.253.126.256.25[3]

Note: The data presented is for analogous heterocyclic hydrazone series and serves to illustrate general SAR trends.

Anticancer Activity

The cytotoxic effects of these hydrazone analogs against various cancer cell lines are also highly dependent on the nature of the appended substituent.

Key Observations from Analogous Compounds:

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogenated or bulky aromatic groups, generally correlates with enhanced anticancer activity.

  • Hydrogen Bonding Potential: Substituents capable of forming hydrogen bonds, such as hydroxyl or amino groups, can improve the binding affinity of the compounds to their biological targets, leading to increased cytotoxicity.

  • Planarity and Steric Factors: The overall shape and planarity of the molecule, influenced by the R-group, play a crucial role in its ability to intercalate with DNA or fit into the active site of enzymes crucial for cancer cell proliferation.

Table 2: Comparative Anticancer Activity (IC50, µM) of Analogous Hydrazone Derivatives

Compound IDR-Group (Substituent)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
B1 Phenyl15.221.518.7[4]
B2 4-Chlorophenyl5.88.16.9[4]
B3 4-Fluorophenyl7.29.58.3[5]
B4 4-Nitrophenyl3.14.53.9[6]
B5 2-Hydroxyphenyl10.514.212.8[7]
B6 3,4-Dimethoxyphenyl8.911.79.6[4]

Note: The data presented is for analogous heterocyclic hydrazone series and serves to illustrate general SAR trends.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of hydrazone analogs, based on established methods in the literature.

General Procedure for the Synthesis of 6-Oxo-1,6-dihydropyridine-3-carbohydrazone Analogs

A mixture of this compound (1 mmol) and the appropriate substituted aldehyde or ketone (1 mmol) in absolute ethanol (20 mL) is treated with a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone analog.[8]

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of each compound is prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of compounds in 96-well plate Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 24-48 hours Inoculation->Incubate Visual_Inspection Visually inspect for microbial growth Incubate->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Workflow for the determination of antimicrobial activity.
In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[6]

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The ease of synthesis and the ability to introduce a wide variety of substituents through the hydrazone linkage allow for extensive SAR exploration. As evidenced by analogous heterocyclic systems, the antimicrobial and anticancer activities of these compounds can be finely tuned by strategic modifications of the appended aryl or heteroaryl moieties. This comparative guide highlights the key structural features that govern the biological activity of this class of compounds, providing a rational basis for the design of more potent and selective drug candidates. Further investigation into the precise mechanisms of action and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to Validating the Mechanism of Action of Novel Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel dihydropyridine (DHP) derivatives against established and alternative calcium channel blockers. It is designed to assist researchers in validating the mechanism of action of new chemical entities by offering a framework of comparative data and detailed experimental protocols.

Introduction to Dihydropyridine Derivatives and Their Mechanism of Action

Dihydropyridines are a class of organic molecules widely recognized for their potent effects on L-type voltage-gated calcium channels (Ca_v1.2), making them a cornerstone in the treatment of hypertension and angina.[1][2][3][4] By blocking these channels in vascular smooth muscle, DHPs lead to vasodilation and a reduction in blood pressure.[1][2][3][4]

The therapeutic landscape is continually evolving, with the development of novel DHP derivatives that exhibit unique pharmacological profiles. These newer agents may offer improved tissue selectivity, modified effects on different calcium channel subtypes (e.g., T-type or N-type), or even entirely different mechanisms of action, such as mineralocorticoid receptor antagonism.[5][6][7] This guide will explore the validation of these mechanisms through direct comparison with established DHPs like nifedipine and amlodipine, as well as non-DHP alternatives.

Alternatives to Novel Dihydropyridine Derivatives

The primary alternatives to novel DHP derivatives fall into two categories:

  • Established Dihydropyridines: Nifedipine, amlodipine, and felodipine are well-characterized L-type calcium channel blockers that serve as benchmarks for antihypertensive efficacy and vascular selectivity.[8][9][10]

  • Non-Dihydropyridine Calcium Channel Blockers: This class includes phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). Unlike DHPs, which are more selective for vascular smooth muscle, non-DHPs exert more pronounced effects on the myocardium, reducing heart rate and contractility.[1][2][3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of novel dihydropyridine derivatives in comparison to established drugs.

Table 1: In Vitro L-type Calcium Channel Blocking Activity (IC50 Values)
Compound/DerivativeCell LineIC50 (nM)Comparative StandardIC50 (nM) of Standard
Novel DHP Analog (ortho-substituted)Not SpecifiedComparable to NifedipineNifedipineNot Specified
MebudipineGuinea-pig ileumMore potent than NifedipineNifedipineNot Specified
DibudipineGuinea-pig ileumSimilar to NifedipineNifedipineNot Specified
NicardipineFrog atrial fibers1000Nifedipine200[11]
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Compound/DerivativeDoseRoute of AdministrationChange in Systolic Blood Pressure (SBP)Comparative Standard
LercanidipineNot SpecifiedNot SpecifiedSignificant ReductionNimodipine, Manidipine
ManidipineNot SpecifiedNot SpecifiedSignificant ReductionLercanidipine, Nimodipine
NimodipineNot SpecifiedNot SpecifiedSmaller Reduction than othersLercanidipine, Manidipine
Marrubium vulgare extractNot SpecifiedNot SpecifiedSimilar to AmlodipineAmlodipine[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dihydropyridine Action

The primary mechanism of action for most dihydropyridine derivatives involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to muscle relaxation and vasodilation, ultimately lowering blood pressure.

Signaling Pathway of Dihydropyridine Action DHP Dihydropyridine Derivative L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (Cav1.2) DHP->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Signaling pathway of dihydropyridine action.

Experimental Workflow for Validating Mechanism of Action

A typical workflow for validating the mechanism of action of a novel dihydropyridine derivative involves a series of in vitro and in vivo experiments to characterize its activity and compare it to known standards.

Experimental Workflow for MoA Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (e.g., [3H]-nitrendipine) Comparison Compare IC50, Ki, and Blood Pressure Reduction to Standards Binding_Assay->Comparison Patch_Clamp Whole-Cell Patch Clamp (IC50 determination) Patch_Clamp->Comparison SHR_Model Spontaneously Hypertensive Rat (SHR) Model SHR_Model->Comparison

Workflow for Mechanism of Action validation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This method directly measures the inhibitory effect of a compound on ion channel currents.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) stably expressing the target calcium channel (e.g., Ca_v1.2).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

3. Recording Procedure:

  • Place a coverslip in the recording chamber on an inverted microscope.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ.

  • Form a giga-ohm seal with a single cell and establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit calcium currents.

  • After establishing a stable baseline, perfuse the cell with increasing concentrations of the test compound.

  • Record the steady-state inhibition of the peak current at each concentration.

4. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for the dihydropyridine binding site on the calcium channel.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in a cold buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in a fresh buffer for the assay.

2. Binding Reaction:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DHP (e.g., [³H]-nitrendipine) and varying concentrations of the unlabeled test compound.[13]

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[14]

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[14]

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to assess the blood pressure-lowering effects of new compounds.

1. Animal Model:

  • Use adult male Spontaneously Hypertensive Rats (SHR).

  • Acclimatize the animals to the housing conditions and blood pressure measurement procedures.

2. Drug Administration:

  • Administer the novel dihydropyridine derivative and a standard comparator (e.g., nifedipine or amlodipine) via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • Include a vehicle control group.

3. Blood Pressure Measurement:

  • Measure systolic blood pressure and heart rate at various time points after drug administration using a non-invasive tail-cuff method.

4. Data Analysis:

  • Calculate the change in blood pressure from baseline for each treatment group.

  • Compare the antihypertensive efficacy and duration of action of the novel compound to the standard drug.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydrazone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazone derivatives, characterized by the azomethine group (–NHN=CH–), represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—has made them a focal point of extensive research.[3][4] A critical aspect of the drug development process for these compounds is the translation of promising results from a controlled laboratory environment (in vitro) to a complex biological system (in vivo). This guide provides an objective comparison of the in vitro and in vivo efficacy of hydrazone-based compounds, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.

The Drug Development Funnel: From Lab Bench to Preclinical Models

The journey of a potential drug candidate typically begins with in vitro screening to identify compounds with desired biological activity. Promising candidates then advance to in vivo testing to assess their efficacy, safety, and pharmacokinetic profiles in living organisms. This progression is crucial as in vitro success does not always guarantee in vivo effectiveness due to factors like metabolism, bioavailability, and off-target effects.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Decision Point vitro_start Compound Synthesis & Characterization vitro_assay High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) vitro_start->vitro_assay Primary Screening vitro_hit Hit Identification (Potent Compounds) vitro_assay->vitro_hit Data Analysis decision Lead Candidate Selection vitro_hit->decision Advancement of Promising Hits vivo_model Animal Model Selection (e.g., Mouse, Zebrafish) vivo_efficacy Efficacy & PK/PD Studies vivo_model->vivo_efficacy Testing vivo_toxicity Toxicology Assessment vivo_efficacy->vivo_toxicity Safety Evaluation vivo_toxicity->decision Feedback Loop (Optimization) decision->vivo_model Preclinical Development

Caption: Experimental workflow from in vitro screening to in vivo validation.

In Vitro Efficacy: A Foundation of Discovery

In vitro assays are the first step in evaluating the potential of newly synthesized hydrazone compounds. These tests are performed on isolated cells, proteins, or microorganisms in a controlled setting. They are essential for initial screening due to their high throughput, lower cost, and ability to provide specific mechanistic data.

A common application is in cancer research, where the cytotoxic effects of hydrazones are tested against various human cancer cell lines.[5] The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.

Quantitative Data: In Vitro Anticancer Activity of Hydrazone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected hydrazone compounds against various cancer cell lines, as reported in recent literature.

Compound ID/ReferenceTarget Cancer Cell LineIC50 (µM)Notes
Compound 21[3] LN-229 (Glioblastoma)0.77N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed high potency.
Compound 17[6] Kelly (Neuroblastoma)1.3Quinoline-based hydrazide-hydrazone.
Compound 17[6] SH-SY5Y (Neuroblastoma)2.9Same compound, different neuroblastoma line.
Compound 16[6] Kelly (Neuroblastoma)2.4Another potent quinoline-based derivative.
Compound 20[5] HL-60 (Leukemia)0.26 (GI50)A 4-methylsulfonylbenzene scaffold hydrazone, showing broad activity.
Compound 7a[7] MCF-7 (Breast Cancer)7.52N-acyl hydrazone showing selective activity.
Compound 7a[7] PC-3 (Prostate Cancer)10.19Same compound, demonstrating varied potency across cell lines.
GH11[8] Colon Cancer Cell Lines~0.5A novel hydrazone based on a pyrazolopyridothiazine core.
Compound 4[9] PC3 (Prostate Cancer)10.28Isoniazid–hydrazone analogue linked to fluorinated sulfonate esters.
Compound 4[9] DLD-1 (Colon Cancer)13.49More effective than cisplatin (IC50 = 26.70 µM) in this cell line.[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the hydrazone compound. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin) are included.[7]

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[9]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent (such as DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570-590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: From Theory to Practice

In vivo studies are conducted in living organisms to evaluate how a compound behaves in a complex biological system. These studies are essential for determining not only the efficacy but also the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of a drug candidate.[2][3]

For hydrazones, in vivo models are diverse and depend on the therapeutic area. Anti-inflammatory activity is often tested using carrageenan-induced paw edema in rodents[10][11], while acute toxicity may be assessed using the Fish Embryo Acute Toxicity (FET) test on zebrafish (Danio rerio) embryos.[3]

Quantitative Data: In Vivo Anti-inflammatory Activity of Hydrazone Derivatives

The following table presents data from in vivo studies evaluating the anti-inflammatory properties of hydrazone compounds.

Compound ID/ReferenceAnimal ModelDose (mg/kg)Edema Inhibition (%)Standard Drug
Compound 3b[11] Rat Paw Edema30100% (at 5h)-
Compound 15a[10] Mouse Paw Edema5046.6Diclofenac (70.29% @ 10 mg/kg)
Compound 15b[10] Mouse Paw Edema5041.5Diclofenac (70.29% @ 10 mg/kg)
Compound 3f[10] Rat Paw Edema5066.7Indomethacin (64.2% @ 10 mg/kg)
Compound 16j[10] Rat Paw Edema-64.1Diclofenac (67.0%)
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Swiss albino mice or Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight with free access to water.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium, indomethacin), and test groups for the hydrazone compound at various doses.[10] The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized edema (inflammation).

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Bridging the Gap: In Vitro-In Vivo Correlation

The correlation between in vitro potency and in vivo efficacy is often complex and not always linear. A hydrazone compound may exhibit a very low IC50 value in vitro but fail in in vivo models due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[12] For example, some highly active compounds against cancer cell lines were found to be nonselective when tested against normal fibroblast cells, precluding their advancement.[12] Conversely, some compounds demonstrate moderate in vitro activity but excellent in vivo results, possibly due to favorable metabolic activation or distribution to the target tissue.

cluster_factors Pharmacokinetic & Pharmacodynamic Factors (ADMET) vitro In Vitro Potency (e.g., Low IC50) absorption Absorption & Bioavailability vitro->absorption distribution Distribution (Target Site Accumulation) vitro->distribution metabolism Metabolism (Activation/Deactivation) vitro->metabolism excretion Excretion vitro->excretion toxicity Off-Target Toxicity vitro->toxicity vivo In Vivo Efficacy (Therapeutic Effect) absorption->vivo distribution->vivo metabolism->vivo excretion->vivo toxicity->vivo label_text High in vitro potency does not guarantee in vivo success due to multiple biological barriers and processes. membrane Cell Membrane aa Arachidonic Acid membrane->aa stimulus Inflammatory Stimuli (e.g., Cytokines) stimulus->membrane Activates Phospholipase A2 cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation hydrazone Hydrazone Compound hydrazone->cox Inhibition

References

A Comparative Guide to Dihydropyridine Synthesis: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-dihydropyridines (1,4-DHPs) is a cornerstone of medicinal chemistry, owing to the broad pharmacological activities of this scaffold, including its well-known role as L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] The seminal Hantzsch synthesis, developed in 1881, has traditionally been the primary route to these compounds. However, the pursuit of greater efficiency, sustainability, and molecular diversity has led to the development of several advanced synthetic methodologies. This guide provides a comparative analysis of key methods for 1,4-dihydropyridine synthesis, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Performance of Synthesis Methods

The choice of synthetic method for 1,4-dihydropyridines significantly impacts reaction time, product yield, and environmental footprint. The following table summarizes quantitative data for the synthesis of various 4-aryl-1,4-dihydropyridine derivatives, offering a direct comparison of the classical Hantzsch method with modern catalytic, microwave-assisted, and ultrasound-promoted techniques.

MethodCatalyst/Energy SourceAldehyde Derivativeβ-KetoesterAmmonia SourceSolventTemperature (°C)TimeYield (%)Reference
Classical Hantzsch None (Thermal)BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux8 h65[3]
Catalytic (Homogeneous) Ceric Ammonium Nitrate (CAN)BenzaldehydeEthyl acetoacetateAmmonium acetateNoneRoom Temp.1-2.5 h90-95[4][5]
Catalytic (Heterogeneous) Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateAmmonium acetateEthanol600.5 h96[3]
Microwave-Assisted None4-ChlorobenzaldehydeEthyl acetoacetateAmmonium formateNone14010 min89-95[1][6][7][8]
Ultrasound-Promoted MWCNTs@meglumineBenzaldehydeEthyl acetoacetateAmmonium acetateEthanolRoom Temp.15-20 min95[4][9]

Analysis: The data clearly demonstrates that modern methods offer significant advantages over the classical Hantzsch synthesis in terms of reaction time and yield.[3] Catalytic approaches, both homogeneous and heterogeneous, provide excellent yields under milder conditions.[3][4][5] Microwave-assisted and ultrasound-promoted syntheses stand out for their dramatically reduced reaction times, often from hours to minutes, while maintaining high yields, aligning with the principles of green chemistry.[1][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to facilitate their application in a laboratory setting.

Classical Hantzsch Synthesis

This method, while having limitations such as long reaction times and often moderate yields, serves as the foundational protocol.[4]

Procedure:

  • A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen donor like ammonia or ammonium acetate (1.5 mmol) is dissolved in ethanol in a round-bottom flask.[3][4]

  • The reaction mixture is refluxed for several hours (typically 8 hours or more).[3]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by recrystallization.

Catalytic Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol exemplifies a more efficient, solvent-free catalytic approach.[4][5]

Procedure:

  • A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (2 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask.[4]

  • Ceric ammonium nitrate (CAN) (0.5 mmol) is added to the mixture.[5]

  • The reaction mixture is stirred at room temperature for the appropriate time (typically 1-2.5 hours), with the reaction progress monitored by TLC.[5]

  • After completion, the product is typically purified by washing with water and recrystallization from ethanol.[5]

Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation dramatically accelerates the Hantzsch reaction, often leading to higher yields in a fraction of the time.[1][6]

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1.0 molar equivalent), ethyl acetoacetate (2.2 molar equivalents), and ammonium formate (1.3 molar equivalents).[6]

  • The vessel is sealed and placed in a single-mode microwave synthesizer.[1][7]

  • The reaction is irradiated at a set temperature (e.g., 140°C) for a short duration (e.g., 10 minutes) with stirring.[1]

  • After cooling, the reaction mixture is mixed with crushed ice (and a small amount of ethanol if the mixture is gummy) to precipitate the product.[6]

  • The solid product is collected by filtration and recrystallized.

Ultrasound-Promoted Synthesis

Sonochemistry offers a green and efficient alternative for the synthesis of 1,4-dihydropyridines.[4][9]

Procedure:

  • A mixture of an aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) is prepared in ethanol (2 mL).[4][9]

  • A catalyst, such as meglumine supported on multi-walled carbon nanotubes (MWCNTs@meglumine) (0.02 g), is added.[9]

  • The reaction mixture is subjected to ultrasonic irradiation (e.g., 70 W).[4]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and dichloromethane is added. The heterogeneous catalyst is then separated by filtration. The product is isolated from the filtrate.[9]

Visualizing Reaction Pathways and Workflows

To further elucidate the relationships and mechanisms involved in dihydropyridine synthesis, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (from Aldehyde + Ketoester) Aldehyde->Unsaturated_Carbonyl Ketoester β-Ketoester (2 equiv.) Enamine Enamine (from Ketoester + Ammonia) Ketoester->Enamine Ketoester->Unsaturated_Carbonyl Ammonia Ammonia Source Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Unsaturated_Carbonyl->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,4-Dihydropyridine Dehydration->Product

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

G cluster_classical Classical Hantzsch cluster_catalytic Catalytic Method cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Promoted C_Start Mix Reactants in Ethanol C_Heat Reflux (hours) C_Start->C_Heat C_Workup Cool & Recrystallize C_Heat->C_Workup End Product C_Workup->End Cat_Start Mix Reactants with Catalyst Cat_Stir Stir at RT/Gentle Heat (minutes to hours) Cat_Start->Cat_Stir Cat_Workup Filter/Wash Cat_Stir->Cat_Workup Cat_Workup->End MW_Start Mix Reactants (often solvent-free) MW_Irradiate Microwave Irradiation (minutes) MW_Start->MW_Irradiate MW_Workup Cool & Precipitate MW_Irradiate->MW_Workup MW_Workup->End US_Start Mix Reactants in Solvent US_Sonicate Ultrasonic Irradiation (minutes) US_Start->US_Sonicate US_Workup Filter/Extract US_Sonicate->US_Workup US_Workup->End Start Reactants Start->C_Start Start->Cat_Start Start->MW_Start Start->US_Start

References

Unveiling the Anticancer Potential: A Comparative Analysis of Dihydropyridine Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic effects of various dihydropyridine derivatives on a panel of cancer cell lines. The data presented is compiled from multiple studies to provide a comprehensive overview of their potential as anticancer agents.

The quest for novel and effective anticancer compounds is a cornerstone of oncological research. Dihydropyridine (DHP) derivatives, a class of compounds traditionally known for their role as calcium channel blockers, have emerged as a promising area of investigation for their cytotoxic properties against cancer cells. This guide synthesizes experimental data to compare the efficacy of different DHP derivatives, details the methodologies used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various dihydropyridine derivatives against several human cancer cell lines, providing a quantitative basis for comparison.

DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: 4-Aryl-1,4-Dihydropyridines
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)3.6[1]
MCF-7 (Breast Carcinoma)5.2[1]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)2.3[1]
MCF-7 (Breast Carcinoma)5.7[1]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)4.1[1]
MCF-7 (Breast Carcinoma)11.9[1]
Series 2: 1,4-Dihydropyridine-based 1,2,3-Triazoles
Compound 13ad'Caco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05[2]
Compound 13ab'Caco-2 (Colorectal Adenocarcinoma)Varies (less potent than 13ad')[2]
Series 3: Thiazole Substituted 1,4-Dihydropyridines
Compound 7aMOLT-4 (T-lymphoblastic leukemia)17.4 ± 2.0[3][4]
LS180 (Colon Adenocarcinoma)29.7 ± 4.7[3][4]
Compound 7dMCF-7 (Breast Carcinoma)28.5 ± 3.5[3][4]
Series 4: 1,4-Dihydropyridine Thiosemicarbazide Derivatives
Compound 6jMCF-7, HeLa, Hep G256 - 74[5]
Compound 6lMCF-7, HeLa, Hep G256 - 74[5]

Note: The potency of dihydropyridine derivatives can vary significantly based on the specific chemical substitutions on the dihydropyridine ring and the cancer cell line being tested. For instance, some derivatives show high efficacy against HeLa and MCF-7 cells but are inactive against U-251MG glioblastoma cells[1].

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period with the test compounds, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.

  • Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm. The optical density is proportional to the total cellular protein content.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action of dihydropyridine derivatives, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, HeLa) CellSeeding 3. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 2. Dihydropyridine Derivative Stock Solution & Dilutions Treatment 4. Compound Treatment (Incubation for 24-72h) CompoundPrep->Treatment CellSeeding->Treatment Assay 5. Viability Assay (e.g., MTT, SRB) Treatment->Assay DataAcquisition 6. Data Acquisition (Plate Reader) Assay->DataAcquisition IC50 7. IC50 Calculation DataAcquisition->IC50 G DHP Dihydropyridine Derivatives cMet c-Met Receptor DHP->cMet Inhibition Apoptosis Apoptosis DHP->Apoptosis Induction CellCycleArrest Cell Cycle Arrest DHP->CellCycleArrest Induction RAS RAS cMet->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

References

A Researcher's Guide to Validating Molecular Docking Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, molecular docking simulations are a cornerstone for predicting the binding affinity and orientation of small molecules to their protein targets. However, these in silico predictions are approximations and necessitate rigorous experimental validation to confirm their physiological relevance. This guide provides a comprehensive comparison of molecular docking predictions with established experimental data, offering a framework for robust cross-validation for researchers, scientists, and drug development professionals.

Comparing the Performance of Molecular Docking Software

The accuracy of molecular docking software is paramount for reliable virtual screening and lead optimization. The "docking power" of a program is often evaluated by its ability to reproduce the crystallographically determined binding pose of a ligand. A common metric for success is the root-mean-square deviation (RMSD) between the predicted pose and the actual binding mode, with a value of less than 2.0 Å generally considered a successful prediction.[1] The following table summarizes the performance of several widely used docking programs based on their success rates in reproducing experimental binding poses.

Docking SoftwareScoring FunctionSuccess Rate (RMSD < 2.0 Å)Reference
Glide GlideScore~80-90%[2]
GOLD GoldScore, ChemPLP~80-90%[2][3]
Surflex-Dock Surflex-Score~80-90%[2]
AutoDock Vina Vina Score~49%[4]
LeDock LeDock Score~57%[2]
rDock rDock Score~50%[2]
DOCK 6 -~58% (top-performing)[5]
FlexX FlexX Score~66%[2]

Note: Success rates can vary depending on the dataset and protein target.

The Imperative of Experimental Validation

While docking simulations provide valuable initial insights, a strong correlation between docking scores and experimentally determined binding affinities (e.g., Kᵢ, Kₔ, IC₅₀) is crucial for validating the computational model.[6] Discrepancies between predicted and experimental values are common, highlighting the necessity of biophysical and biochemical assays to confirm binding and functional activity.

The following table presents a conceptual comparison of docking scores with experimentally determined inhibition constants (IC₅₀) for a hypothetical set of kinase inhibitors, illustrating the typical range of correlations observed in drug discovery projects.

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (nM)
Inhibitor A -10.515
Inhibitor B -9.850
Inhibitor C -9.2120
Inhibitor D -8.5500
Inhibitor E -7.12500

This table is illustrative. Real-world correlations can vary significantly.[7]

Experimental Protocols for Validation

A multi-faceted approach employing various experimental techniques is essential for the comprehensive validation of molecular docking predictions. Below are detailed methodologies for key experiments.

X-Ray Crystallography

X-ray crystallography provides the atomic-level three-dimensional structure of a protein-ligand complex, serving as the "gold standard" for validating docking poses.[8][9]

Methodology:

  • Protein Expression and Purification: Express and purify the target protein to a high degree of homogeneity.

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with the ligand before setting up crystallization trials. This is often the method of choice for ligands that are insoluble or cause protein aggregation.[10]

    • Soaking: Grow apo-protein crystals first and then introduce the ligand into the crystal. This method is higher-throughput if a robust apo crystal system is available.[11]

  • Data Collection: Expose the protein-ligand complex crystals to a high-intensity X-ray beam, typically at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, conformational changes, and binding affinities.[12][13]

Methodology:

  • Sample Preparation: Prepare a sample of the target protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C), at a concentration typically between 0.1-0.5 mM.[14] The ligand is prepared in a matched buffer.

  • 1D NMR Experiments: One-dimensional experiments, such as ¹H NMR, are rapid and can provide initial evidence of binding by observing changes in the ligand's signals upon addition of the protein.[13]

  • 2D NMR Experiments: Two-dimensional experiments, like ¹H-¹⁵N HSQC, are used to monitor chemical shift perturbations in the protein's backbone amide signals upon ligand titration. Residues with significant chemical shift changes are likely part of or near the binding site.

  • Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope.[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

Methodology:

  • Sample Preparation: Prepare the protein and ligand in identical, well-matched buffers to minimize heats of dilution.[16] Typical protein concentrations are in the range of 5-50 µM.[16]

  • Titration: The ligand solution is incrementally injected from a syringe into the sample cell containing the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that provides real-time kinetic data on the association (kₐ) and dissociation (kₔ) rates of a ligand binding to an immobilized protein, from which the equilibrium dissociation constant (Kₔ) can be calculated.[18]

Methodology:

  • Protein Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the small molecule (analyte) is flowed over the sensor surface.

  • Signal Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Kinetic Analysis: The association and dissociation phases are monitored to determine the kinetic rate constants.

  • Surface Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.[18][19]

Visualizing the Drug Discovery Workflow and Biological Context

To provide a clearer understanding of how molecular docking and experimental validation are integrated into the drug discovery pipeline and the biological context of a drug target, the following diagrams have been generated using Graphviz.

DrugDiscoveryWorkflow cluster_insilico In Silico Phase cluster_experimental Experimental Phase Target_ID Target Identification and Validation Virtual_Screening Virtual Screening (Molecular Docking) Target_ID->Virtual_Screening 3D Structure Hit_ID Hit Identification Virtual_Screening->Hit_ID Ranked Hits Hit_Validation Hit Validation (Biophysical/Biochemical Assays) Hit_ID->Hit_Validation Top Candidates Lead_Opt Lead Optimization Hit_Validation->Lead_Opt Validated Hits Lead_Opt->Virtual_Screening Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical Optimized Leads

A typical drug discovery workflow integrating in silico and experimental methods.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits

A simplified diagram of the EGFR signaling pathway, a common target for cancer drugs.

References

comparing the stability of hydrazone linkage under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of linker technologies is paramount for the successful creation of targeted therapeutics, such as antibody-drug conjugates (ADCs). Among the various cleavable linkers, hydrazones have garnered significant attention due to their inherent pH-sensitivity. This guide provides an objective comparison of hydrazone linkage stability under different pH conditions, supported by experimental data, detailed protocols, and a mechanistic illustration.

Hydrazone bonds are formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[1] Their defining characteristic is their relative stability at physiological pH (~7.4) and their susceptibility to hydrolysis in acidic environments.[1][2][3] This property is exploited in drug delivery to ensure that a therapeutic payload remains attached to its carrier in the bloodstream, but is efficiently released in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1]

Comparative Stability of Hydrazone Linkages

The stability of a hydrazone linkage is not absolute and is highly dependent on its molecular structure. Key structural features that influence the rate of hydrolysis include the nature of the parent carbonyl compound (aliphatic vs. aromatic) and the presence of electron-donating or electron-withdrawing groups.[1][4]

Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes.[1][4][5][6] The increased stability is attributed to the resonance stabilization provided by the aromatic ring, which delocalizes the pi-electrons of the C=N double bond.[1][5] Conversely, aliphatic aldehyde-derived hydrazones are more prone to hydrolysis, even at neutral pH.[4][6]

The electronic properties of substituents on the aromatic ring or the hydrazine moiety also play a crucial role. Electron-donating groups tend to increase the stability of the hydrazone bond, while electron-withdrawing groups make it more labile and susceptible to hydrolysis.[1][4] Acylhydrazones, for instance, are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones.[1]

The following table summarizes the half-lives of different hydrazone linkages at physiological and acidic pH, providing a quantitative comparison of their stability.

Hydrazone TypePrecursorspHHalf-life (t½)Reference
Aliphatic Aldehyde-DerivedAliphatic Aldehyde + Acyl Hydrazide7.4Reasonably Stable[6]
5.5< 2 minutes[5][6]
Aromatic Aldehyde-DerivedAromatic Aldehyde + Acyl Hydrazide7.4> 72 hours[5][6]
5.5> 48 hours[5][6]
Acyl Acetophenone HydrazoneAcetophenone derivative + Acyl Hydrazide7.4High Stability[7]
4.5 - 5.5Rapid Release[7]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of hydrazones is an acid-catalyzed process.[4][8][9] The generally accepted mechanism involves two primary steps:

  • Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms of the hydrazone linkage in an acidic environment. This increases the electrophilicity of the carbon atom in the C=N bond.

  • Nucleophilic Attack and Cleavage: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom. This leads to the formation of a tetrahedral carbinolamine intermediate. Subsequent proton transfer and cleavage of the C-N bond result in the regeneration of the original aldehyde or ketone and the hydrazine derivative, thus releasing the conjugated payload.

The following diagram illustrates the acid-catalyzed hydrolysis of a hydrazone linkage.

Hydrazone_Hydrolysis cluster_0 Hydrazone in Neutral/Basic pH cluster_1 Acidic Environment (H+) cluster_2 Hydrolysis Hydrazone R1-CH=N-NH-R2 (Stable) Protonation Protonation Hydrazone->Protonation H+ Protonated_Hydrazone R1-CH=N+H-NH-R2 Protonation->Protonated_Hydrazone Nucleophilic_Attack Nucleophilic Attack by H2O Protonated_Hydrazone->Nucleophilic_Attack H2O Carbinolamine Carbinolamine Intermediate R1-CH(OH)-NH-NH-R2 Nucleophilic_Attack->Carbinolamine Cleavage Cleavage Carbinolamine->Cleavage Products Released Products: R1-CHO + H2N-NH-R2 Cleavage->Products

Caption: Acid-catalyzed hydrolysis of a hydrazone linkage.

Experimental Protocols for Stability Assessment

The hydrolytic stability of hydrazone linkages is typically evaluated using chromatographic or spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[1]

Protocol for Stability Assessment by HPLC

This protocol outlines a general procedure for determining the hydrolytic stability of a hydrazone-linked conjugate.

Materials:

  • Purified hydrazone-linked conjugate

  • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.5)[1][4]

  • Acetonitrile or other suitable organic solvent for the mobile phase[1]

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[1][4]

  • Incubator or water bath set to 37°C[4]

Procedure:

  • Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a known concentration in the buffer of interest (e.g., pH 7.4 buffer and pH 5.5 buffer).[1][4]

  • Incubate the solutions at a controlled temperature, typically 37°C, to mimic physiological conditions.[1][4]

  • At predetermined time points, withdraw an aliquot of the sample.[1][4]

  • Quench the hydrolysis reaction if necessary, for example, by dilution in the mobile phase or by adding a neutralizing buffer.[1][4]

  • Inject the sample into the HPLC system.

  • Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.[1]

  • The percentage of the remaining intact conjugate at each time point is used to determine the stability profile and calculate the half-life of the linkage under the specific pH condition.[1]

Protocol for Stability Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to measure the kinetics of hydrazone hydrolysis.

Materials:

  • Purified hydrazone

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 6.0, 7.4)[1][8]

  • NMR tubes

  • NMR spectrometer[1]

Procedure:

  • Prepare a stock solution of the hydrazone in a suitable deuterated solvent.[1]

  • Prepare deuterated buffers at the desired pD values.[1]

  • Add a known amount of the hydrazone stock solution to the NMR tube containing the deuterated buffer.[1]

  • Acquire ¹H NMR spectra at regular time intervals.[1]

  • Monitor the decrease in the signal intensity of a characteristic proton of the hydrazone and the corresponding increase in the signal of the released component over time to determine the rate of hydrolysis.[1]

Conclusion

The pH-dependent stability of hydrazone linkages is a critical feature that enables their use in sophisticated drug delivery systems. By carefully selecting the carbonyl and hydrazine precursors, researchers can fine-tune the stability of the hydrazone bond to achieve optimal drug release profiles. A thorough understanding of the factors influencing stability and the application of robust analytical methods are essential for the successful development of therapeutics that leverage this versatile linker chemistry.

References

A Head-to-Head Comparison of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide with other Synthons in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to researchers, 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide has emerged as a versatile synthon for the construction of fused pyridone systems. This guide provides a head-to-head comparison of this key intermediate with other commonly employed synthons, focusing on their application in the synthesis of fused heterocyclic compounds. The comparison is supported by available experimental data on reaction yields and conditions, offering a clear perspective for researchers in the selection of appropriate starting materials for their synthetic campaigns.

Overview of Compared Synthons

This guide focuses on the comparison of this compound with two primary alternative synthons that are frequently utilized in the synthesis of similar heterocyclic cores:

  • This compound: A pre-functionalized pyridone core containing a reactive hydrazide moiety, poised for cyclization reactions to form fused nitrogen-containing heterocycles.

  • Cyanoacetohydrazide: A versatile and widely used synthon in multicomponent reactions for the de novo synthesis of highly substituted pyridone and other heterocyclic systems.

  • Aryl/Heteroaryl Carboxylic Acid Hydrazides (General): This class of synthons allows for the introduction of a wide variety of substituents into the final fused heterocyclic product, offering great structural diversity.

Quantitative Data Presentation

The following tables summarize the available quantitative data from the literature for the synthesis of fused heterocyclic systems using the compared synthons. It is important to note that a direct comparison for the synthesis of the exact same target molecule is not always available; therefore, the data is presented for structurally related compounds to illustrate the general efficiency of each synthon.

Table 1: Synthesis of Fused Pyridone Derivatives

SynthonTarget HeterocycleReaction TypeCatalystSolventTime (h)Yield (%)Reference
This compound Pyrido[1,2-b][1][2]triazine derivativeCyclocondensationAcetic acidAcetic acidrefluxNot specified[3]
Cyanoacetohydrazide 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile3-componentPiperidineWater1293[4]
Ethyl Cyanoacetate + Hydrazine Hydrate 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate3-componentPiperidineWater/Ethanol2485[4]

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

SynthonIntermediateReaction TypeSolventTime (h)Yield (%)Reference
Aryl Carboxylic Acid Ester Aryl carbohydrazideHydrazinolysisEthanol275
Pyrazolo[3,4-b]pyridine-6-carboxylate Pyrazolo[3,4-b]pyridine-6-carbohydrazideHydrazinolysisNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Synthesis of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile using Cyanoacetohydrazide[5]

A stoichiometric mixture of cyanoacetohydrazide (1 mmol, 0.099 g), malononitrile (1 mmol, 0.066 g), an aromatic aldehyde (1 mmol), and piperidine (20 mol%, 0.020 mL) in water (10 mL) is stirred at room temperature. The progress of the reaction is monitored by TLC using ethyl acetate/n-hexane (1:1). After completion of the reaction (typically 12 hours), the precipitated product is collected by filtration and washed with warm ethanol to yield the pure product.

Protocol 2: Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide from the corresponding ester[2]

A mixture of methyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.02 mol) and an excess of hydrazine hydrate (6 mL) is heated under reflux for 2 hours. The solid precipitate that forms upon cooling is filtered off, washed with water, and recrystallized from ethanol to give the final product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Diagram 1: General approach to fused pyridones using this compound.

G cluster_0 Synthesis of Fused Pyridones Start This compound Reaction Cyclocondensation Start->Reaction Reagent Cyclizing Agent (e.g., 1,3-dicarbonyl) Reagent->Reaction Product Fused Pyridone (e.g., Pyrazolo[3,4-b]pyridin-6-one) Reaction->Product

Caption: Synthetic route to fused pyridones.

Diagram 2: Multicomponent synthesis of highly substituted pyridones.

G cluster_1 Multicomponent Pyridone Synthesis Synthon1 Cyanoacetohydrazide Reaction One-pot Reaction Synthon1->Reaction Synthon2 Active Methylene Nitrile (e.g., Malononitrile) Synthon2->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product Highly Substituted N-Amino Pyridone Reaction->Product

Caption: One-pot synthesis of pyridones.

Head-to-Head Comparison and Discussion

This compound offers a convergent approach to fused pyridone systems. The pyridone core is pre-formed, which can be advantageous when the desired substitution pattern on the pyridine ring is readily accessible. The hydrazide functionality provides a reactive handle for cyclization with a variety of electrophilic partners, leading to the formation of fused five- or six-membered rings. This synthon is ideal for the late-stage introduction of heterocyclic rings onto a pre-existing pyridone scaffold. However, the synthesis of the hydrazide itself adds a step to the overall synthetic sequence.

Cyanoacetohydrazide is a powerful and economical building block for the de novo construction of highly functionalized pyridones via multicomponent reactions. As demonstrated in the provided data, this approach can lead to excellent yields in a single, environmentally friendly step (e.g., in water).[4] This strategy allows for the simultaneous introduction of multiple points of diversity around the pyridone core in a one-pot fashion. The main advantage is the high degree of atom economy and the ability to rapidly generate libraries of compounds from simple starting materials.

Aryl/Heteroaryl Carboxylic Acid Hydrazides , while not direct precursors to the pyridone ring itself, are crucial for the synthesis of fused systems where the pyridine ring is annulated to another heterocycle, such as in pyrazolo[3,4-b]pyridines. The synthesis of these hydrazides from the corresponding esters is typically a high-yielding transformation. The choice of a specific aryl or heteroaryl hydrazide allows for the direct incorporation of desired functionalities into the final product, providing a high degree of control over the substitution pattern of the fused heterocyclic system.

Conclusion

The choice between this compound and other synthons is highly dependent on the specific synthetic strategy and the desired final product.

  • For a convergent synthesis where the pyridone core is already established, This compound is an excellent choice for subsequent annulation reactions.

  • For a divergent and atom-economical approach to rapidly generate libraries of highly substituted pyridones, cyanoacetohydrazide in a multicomponent reaction is often superior.

  • When the goal is to synthesize fused systems like pyrazolo[3,4-b]pyridines with specific substituents on the pyrazole ring, starting from the appropriate Aryl/Heteroaryl Carboxylic Acid Hydrazide is the most direct route.

Researchers and drug development professionals should consider these factors when designing synthetic routes to novel fused pyridone-based compounds, weighing the benefits of convergent versus divergent strategies and the availability of starting materials.

References

Safety Operating Guide

6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Laboratory Professionals

Researchers, scientists, and drug development professionals handling this compound should adhere to the following essential operational and disposal plan, which prioritizes safety and environmental responsibility.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a thorough hazard assessment is critical. While detailed safety information for this specific compound is limited, related chemical structures exhibit a range of hazards. For instance, some dihydropyridine derivatives are known to cause severe skin and eye irritation.[2][3] Therefore, it is prudent to handle 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide with a high degree of caution.

Key Actions:

  • Consult Institutional EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for chemical waste management and can provide guidance based on their expertise and institutional protocols.

  • Review All Available Data: Compile any known information about the compound, including its synthesis, reactivity, and any observed biological effects. This information will be invaluable to EHS for a proper hazard characterization.

  • Assume High Hazard: In the absence of contrary data, assume the compound is toxic, reactive, flammable, and/or corrosive.

II. Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, appropriate PPE is mandatory.

PPE CategorySpecification
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.
Skin and Body A flame-resistant lab coat. Ensure it is fully buttoned. Closed-toe shoes are required.
Respiratory Use a certified fume hood to avoid inhalation of any dust or vapors.

III. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and to ensure compliant disposal.

  • Waste Container: Use a designated, chemically resistant, and sealable container for the waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.

IV. Disposal Protocol

The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS office.

Step-by-Step Disposal Workflow:

  • Package Securely: Ensure the waste container is tightly sealed and the label is legible.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from your laboratory.

  • Documentation: Complete all necessary waste disposal forms provided by your EHS department. Accurate documentation is a legal requirement.

  • Handover: Transfer the waste to authorized EHS personnel or their designated contractors.

Below is a diagram illustrating the general workflow for the safe disposal of a research chemical with unknown hazards.

G General Workflow for Unknown Chemical Disposal A Identify Waste Chemical (this compound) B Search for Specific SDS (Disposal Section) A->B C SDS Found? B->C D Follow SDS-Specific Disposal Protocol C->D Yes E Treat as Unknown Hazardous Waste C->E No F Consult Institutional EHS E->F G Segregate and Label Waste F->G H Store in Satellite Accumulation Area G->H I Request EHS Waste Pickup H->I J Complete Waste Manifest I->J K Final Disposal by Licensed Vendor J->K

Caption: General workflow for the disposal of a chemical with unknown hazards.

V. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. Ensure you are wearing full PPE.

    • For large spills, contact your institution's emergency response team and EHS.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Based on data from analogous compounds, 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage . Due to the hydrazide functional group, it should also be treated with caution regarding potential flammability and reactivity, especially with strong oxidizing agents.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
Chemical-resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[2]
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if handling the compound outside of a fume hood or if dust is generated.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
  • Have a chemical spill kit readily available. For acid-based compounds, a spill kit containing a neutralizing agent like sodium bicarbonate is recommended.

2. Weighing and Transferring:

  • When weighing the solid compound, do so in a fume hood on a tared weigh boat.
  • Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.
  • If dissolving the compound, slowly add the solid to the solvent. For potentially corrosive substances, always add the compound to the diluent, not the other way around, to avoid splashing.

3. During the Experiment:

  • Keep all containers with the compound properly labeled and sealed when not in use.
  • Avoid contact with incompatible materials, such as strong oxidizing agents, which may react vigorously with hydrazides.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. End of a Work Session:

  • Decontaminate the work area in the fume hood with an appropriate cleaning agent.
  • Properly dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, as hazardous waste.

Disposal Plan: Neutralization and Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated labware) should be placed in a designated, labeled hazardous waste container.
  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Neutralization of Liquid Waste:

  • Hydrazide-containing waste can be neutralized through oxidation. A common and effective method is the use of sodium hypochlorite (bleach) or hydrogen peroxide. This should be performed in a fume hood.
  • Protocol for Neutralization:
  • Dilute the hydrazide-containing waste with water to a concentration of less than 5%.
  • Slowly add a 5% aqueous solution of sodium hypochlorite or hydrogen peroxide while stirring. An excess of the oxidizing agent should be used to ensure complete destruction of the hydrazide.
  • The reaction can be exothermic, so the addition should be gradual, and the reaction vessel may need to be cooled in an ice bath.
  • After the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.
  • Test the pH of the resulting solution and neutralize it to a pH between 6 and 8 before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Eyewash/Shower Accessibility prep_fume_hood->prep_emergency prep_spill_kit Ensure Spill Kit is Available prep_emergency->prep_spill_kit handling_weigh Weigh Solid in Fume Hood prep_spill_kit->handling_weigh handling_transfer Transfer with Appropriate Tools handling_weigh->handling_transfer handling_dissolve Slowly Add Solid to Solvent handling_transfer->handling_dissolve exp_label Keep Containers Labeled and Sealed handling_dissolve->exp_label exp_incompatible Avoid Incompatible Materials exp_label->exp_incompatible exp_wash Wash Hands After Handling exp_incompatible->exp_wash disp_decontaminate Decontaminate Work Area exp_wash->disp_decontaminate disp_segregate Segregate Waste disp_decontaminate->disp_segregate disp_neutralize Neutralize Liquid Waste disp_segregate->disp_neutralize disp_dispose Dispose According to Regulations disp_neutralize->disp_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.